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  • Product: 3-Chloro-2-fluoro-4-nitrophenol
  • CAS: 1805115-08-5

Core Science & Biosynthesis

Foundational

Unraveling CAS 1805115-08-5: A Case of Undisclosed Identity in Chemical Registries

For Immediate Release [City, State] – Researchers, scientists, and professionals in drug development seeking information on the chemical compound designated by CAS Registry Number 1805115-08-5 will find a conspicuous abs...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development seeking information on the chemical compound designated by CAS Registry Number 1805115-08-5 will find a conspicuous absence of public data. Despite thorough searches across prominent chemical databases, including CAS Common Chemistry and PubChem, no specific chemical entity, structure, or associated scientific literature has been identified for this number.

This lack of information prevents the creation of a comprehensive technical guide covering its properties, potential applications, supplier information, and safety data. The absence of a public profile for a given CAS number can be attributed to several factors. It is possible that the number is very new and has not yet been populated in public databases. Alternatively, the compound may be proprietary and its details kept as a trade secret by the registering entity. There also remains the possibility of a typographical error in the CAS number itself.

Given the current information void, it is impossible to provide any technical details, safety protocols, or a list of potential suppliers for CAS 1805115-08-5. Professionals in the field are strongly advised to verify the CAS number for accuracy. Should the number be correct, it may be necessary to contact the original source of the information or the Chemical Abstracts Service for further details.

For researchers and developers, this situation underscores the dynamic and sometimes opaque nature of chemical information. While CAS numbers are the gold standard for substance identification, the availability of associated data is not always guaranteed, particularly for novel or commercially sensitive compounds.

We recommend the following steps for those seeking information on this compound:

  • Verify the CAS Number: Double-check the number for any potential errors in transcription.

  • Consult the Original Source: If the CAS number was obtained from a publication, patent, or supplier, contacting them directly may yield more information.

  • Direct Inquiry: In some cases, a direct inquiry to the Chemical Abstracts Service may provide non-confidential information or clarify the status of the registration.

Until the chemical identity of CAS 1805115-08-5 is publicly disclosed, any discussion of its scientific or commercial aspects remains purely speculative.

Exploratory

An In-depth Technical Guide to Halogenated Nitrophenols: Focus on 3-Chloro-4-fluoro-5-nitrophenol

A Note to the Reader: This guide addresses the chemical properties, structure, and safety protocols for halogenated nitrophenols. Initial searches for the specific isomer, 3-Chloro-2-fluoro-4-nitrophenol, did not yield p...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: This guide addresses the chemical properties, structure, and safety protocols for halogenated nitrophenols. Initial searches for the specific isomer, 3-Chloro-2-fluoro-4-nitrophenol, did not yield publicly available data, suggesting it may be a rare or novel compound. Therefore, this guide will focus on a closely related, well-documented isomer, 3-Chloro-4-fluoro-5-nitrophenol , to provide relevant and verifiable technical information for researchers, scientists, and professionals in drug development.

Introduction to Substituted Nitrophenols

Substituted phenols, particularly those containing nitro and halogen functional groups, are pivotal building blocks in organic synthesis. The interplay of these electron-withdrawing groups on the aromatic ring significantly influences the compound's reactivity, acidity, and overall physicochemical properties. These characteristics make them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The precise positioning of these substituents allows for fine-tuning of molecular properties, a key aspect in rational drug design and materials science.

Physicochemical Properties of 3-Chloro-4-fluoro-5-nitrophenol

3-Chloro-4-fluoro-5-nitrophenol is a solid organic compound characterized by the presence of a hydroxyl group, a nitro group, a chlorine atom, and a fluorine atom attached to a benzene ring.

PropertyValueSource
CAS Number 1799412-26-2
Molecular Formula C₆H₃ClFNO₃
Molecular Weight 191.55 g/mol
Physical Form Solid
Purity 97%
Storage Temperature Controlled room temperature
Structural Information

The arrangement of the functional groups on the phenol ring is crucial to its chemical behavior. The InChI (International Chemical Identifier) provides a standard way to encode molecular structure.

  • InChI Code: 1S/C6H3ClFNO3/c7-4-1-3(10)2-5(6(4)8)9(11)12/h1-2,10H

  • InChI Key: IEMSQRYDECBNOD-UHFFFAOYSA-N

Molecular Structure Visualization

The following diagram illustrates the molecular structure of 3-Chloro-4-fluoro-5-nitrophenol.

Caption: Molecular structure of 3-Chloro-4-fluoro-5-nitrophenol.

Safety and Handling

As with many nitrophenolic compounds, 3-Chloro-4-fluoro-5-nitrophenol requires careful handling due to its potential hazards.

Hazard Identification

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The GHS pictogram associated with these hazards is GHS07 (Exclamation mark), and the signal word is "Warning".

Precautionary Measures and First Aid

The following precautionary statements outline the recommended safety measures when handling this compound.

Prevention:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response:

  • P301+P317: IF SWALLOWED: Get medical help.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P317: If skin irritation occurs: Get medical help.

  • P337+P317: If eye irritation persists: Get medical help.

  • P362: Take off contaminated clothing and wash it before reuse.

Disposal:

  • P501: Dispose of contents/container to an approved waste disposal plant.

Comparative Analysis with Related Isomers

To provide a broader context for researchers, it is useful to compare the properties of 3-Chloro-4-fluoro-5-nitrophenol with other related compounds for which data is available.

CompoundCAS NumberMolecular FormulaMolecular Weight
3-Chloro-4-nitrophenol 491-11-2C₆H₄ClNO₃173.55 g/mol [1][2][3]
3-Fluoro-4-nitrophenol 394-41-2C₆H₄FNO₃157.10 g/mol [4]
5-Chloro-2-fluoro-4-nitrophenol Not readily availableC₆H₃ClFNO₃191.55 g/mol [1]

This comparison highlights how the presence and position of the halogen atoms influence the molecular weight. The addition of a fluorine atom instead of a hydrogen atom increases the molecular weight, as does the substitution of a chlorine atom.

Applications in Research and Development

Halogenated and nitrated phenols are versatile reagents in organic chemistry. For instance, 3-Fluoro-4-nitrophenol is utilized in the synthesis of pharmaceuticals and agrochemicals and serves as an intermediate in various chemical reactions[4]. The presence of multiple functional groups allows for a range of chemical transformations, making these compounds valuable starting materials for creating more complex molecules.

References

Sources

Foundational

The Acidity Landscape of Poly-Halogenated Nitrophenols

The following technical guide provides an in-depth analysis of the acidity (pKa) of poly-halogenated nitrophenols, structured for researchers in medicinal chemistry and toxicology. A Technical Guide to pKa, Structural Me...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the acidity (pKa) of poly-halogenated nitrophenols, structured for researchers in medicinal chemistry and toxicology.

A Technical Guide to pKa, Structural Mechanisms, and Bioactivity

Part 1: Executive Summary & Core Data

Poly-halogenated nitrophenols represent a unique class of lipophilic weak acids (LWAs).[1] Their acidity is governed by a delicate interplay between the electron-withdrawing nature of nitro/halogen substituents and steric constraints that influence resonance stabilization.[1][2]

These values are not merely physical constants; they are the primary determinants of biological availability and mitochondrial toxicity .[1] The ability of these compounds to act as protonophores (uncouplers of oxidative phosphorylation) is strictly dependent on their pKa falling within a specific "bioactive window" (typically 4.0 – 7.0), allowing them to cycle protons across the inner mitochondrial membrane.[1]

Data Repository: pKa Values of Key Nitrophenols

The following table consolidates experimental and high-confidence predicted pKa values. Note the dramatic shift in acidity when halogen atoms are introduced at the ortho positions relative to the hydroxyl group.[1]

Compound NameStructurepKa (Experimental)pKa (Predicted/Range)Key Characteristic
Phenol C₆H₅OH9.95-Reference standard.[1]
4-Nitrophenol 4-NO₂-PhOH7.15-Resonance stabilization only.[1]
2,4-Dinitrophenol (DNP) 2,4-(NO₂)₂-PhOH4.093.96 – 4.10Classic mitochondrial uncoupler.
2,6-Dichloro-4-nitrophenol 2,6-Cl₂, 4-NO₂3.55 – 3.68 3.81 ± 0.44High acidity due to dual ortho-Cl induction.
2,6-Dibromo-4-nitrophenol 2,6-Br₂, 4-NO₂~3.803.85 ± 0.44Slightly less acidic than Cl analog due to size/electronegativity trade-off.[1][3][4]
2,6-Diiodo-4-nitrophenol 2,6-I₂, 4-NO₂ (Disophenol)3.85 (approx)3.85 ± 0.44Bulky iodine causes steric inhibition of resonance.[1]
2,4-Dichloro-6-nitrophenol 2,4-Cl₂, 6-NO₂4.67 4.00 ± 0.38Less acidic than 2,6-isomer; intramolecular H-bond stabilizes OH.[1]
Bromoxynil *3,5-Br₂-4-OH-CN3.86 – 4.06-Nitrile analog; functionally similar uncoupler.[1]
Picric Acid 2,4,6-(NO₂)₃-PhOH0.38-Too acidic to cycle effectively as a protonophore.[1]

*Included for comparative SAR analysis as a structurally related uncoupler.

Part 2: Mechanistic Deep Dive (Expertise & Logic)

To predict or manipulate the pKa of novel derivatives, one must understand the three competing forces at play.[1]

Inductive Withdrawal (-I Effect)

Halogens are electronegative (F > Cl > Br > I) and withdraw electron density through the sigma bond framework.[1]

  • Mechanism: This stabilizes the phenoxide anion (conjugate base) by dispersing the negative charge.[1]

  • Impact: Substitution at the ortho (2,[1]6) positions has the strongest inductive effect due to proximity to the phenoxide oxygen.[1] This explains why 2,6-dichloro-4-nitrophenol (pKa ~3.6) is vastly more acidic than 4-nitrophenol (pKa 7.15) .[1]

Resonance Stabilization (-R Effect)

Nitro groups (-NO₂) are potent resonance withdrawers.[1] They can delocalize the negative charge of the phenoxide oxygen onto the nitro oxygens.

  • Requirement: The nitro group must be coplanar with the benzene ring for p-orbital overlap.[1]

Steric Inhibition of Resonance (SIR)

This is the critical "switch" in poly-halogenated systems.[1]

  • The Conflict: When bulky halogens (Br, I) occupy the ortho positions (2,6-), they physically crowd the para-nitro group or the phenoxide oxygen.[1]

  • Consequence: If the para-nitro group is forced out of planarity, it loses its resonance withdrawing power (-R), potentially raising the pKa (making it less acidic).[1] However, in 2,6-diiodo-4-nitrophenol , the inductive effect of the iodines and the resonance of the para-nitro group (which is relatively far from the ortho iodines) still dominate, maintaining a low pKa (~3.85).[1]

  • Contrast: In 2,4-dichloro-6-nitrophenol , the ortho-nitro group can form a strong intramolecular hydrogen bond with the hydroxyl proton.[1] This "locks" the proton in place, making it harder to remove, thus raising the pKa to 4.67 compared to its 2,6-dichloro isomer (3.68).[1]

Part 3: Experimental Protocol (Trustworthiness)

Method: Spectrophotometric Titration (Albert-Serjeant Method) Rationale: Poly-halogenated nitrophenols are sparingly soluble in water and often too acidic for standard potentiometric titration.[1] UV-Vis spectroscopy offers higher sensitivity and requires lower concentrations (10⁻⁴ to 10⁻⁵ M).[1]

Self-Validating Workflow
  • Solvent Selection: Use a mixed solvent system (e.g., 10-30% Acetonitrile/Water) to ensure solubility, then extrapolate to zero organic solvent using the Yasuda-Shedlovsky equation if strict aqueous pKa is required.[1]

  • Wavelength Selection:

    • Scan the fully protonated form (pH < pKa - 2, e.g., in 0.1 M HCl).[1]

    • Scan the fully deprotonated form (pH > pKa + 2, e.g., in 0.1 M NaOH).[1]

    • Validation Point: Identify the Isosbestic Point .[1] All curves at intermediate pHs must cross this single point. If they do not, degradation or precipitation is occurring.[1]

  • Buffer Preparation: Prepare a series of buffers (phosphate/citrate) ranging from pH 2.0 to 8.0 in 0.5 unit increments.[1] Critical: Maintain constant ionic strength (

    
     KCl) to avoid activity coefficient errors.
    
Visualized Workflow (DOT Diagram)

ExperimentalProtocol Stock Stock Solution (10⁻⁴ M in MeCN) AcidScan Acid Scan (pH < 2) Determine λ_max(HA) Stock->AcidScan BaseScan Base Scan (pH > 10) Determine λ_max(A⁻) Stock->BaseScan IsoCheck Isosbestic Point Validation AcidScan->IsoCheck BaseScan->IsoCheck Titration Buffer Titration (pH 2-8) IsoCheck->Titration If Valid Calc Henderson-Hasselbalch Calculation Titration->Calc

Caption: Step-by-step spectrophotometric determination of pKa ensuring spectral integrity via isosbestic point validation.

Part 4: Biological Application – Mitochondrial Uncoupling

The toxicity and pharmacological potential of these compounds stem from their ability to act as Protonophores .[1]

The Mechanism
  • Intermembrane Space (Acidic, pH ~6.8): The nitrophenol exists in its neutral, protonated form (

    
    ).[1] Being lipophilic, it diffuses easily across the outer mitochondrial membrane and into the inner membrane.[1]
    
  • Matrix (Basic, pH ~7.8): Upon reaching the matrix side, the higher pH forces deprotonation (

    
    ).[1]
    
  • The Cycle: The proton (

    
    ) is released into the matrix, dissipating the proton gradient (
    
    
    
    ) essential for ATP synthesis.[1] The anionic phenoxide (
    
    
    ) must then diffuse back to the intermembrane space to pick up another proton.[1]
    • Why pKa Matters:

      • If pKa is too low (< 3.0) : The molecule remains permanently anionic (

        
        ) in the intermembrane space and cannot pick up a proton to cross the lipid bilayer.[1]
        
      • If pKa is too high (> 8.0) : The molecule holds the proton too tightly and fails to release it in the matrix.[1]

      • Optimal Window: Compounds like 2,6-dichloro-4-nitrophenol (pKa ~3.6) and 2,4-DNP (pKa ~4.1) sit at the lower edge of this window, making them extremely potent (and toxic) uncouplers because the delocalized charge on the anion allows it to "sneak" back across the membrane despite being charged.[1]

Uncoupling Pathway Diagram

UncouplingMechanism cluster_IMS Intermembrane Space (pH ~6.8) cluster_Matrix Mitochondrial Matrix (pH ~7.8) HA_out HA (Neutral) Protonated Membrane Inner Mitochondrial Membrane (Lipid Bilayer) HA_out->Membrane Diffusion H_out H+ H_out->HA_out A_in A⁻ (Anion) Deprotonated H_in H+ Released A_in->H_in A_in->Membrane Charge Delocalization Allows Return Membrane->HA_out Reprotonation Membrane->A_in Deprotonation

Caption: The protonophore cycle. Efficacy depends on the anion's ability to cross the lipid barrier, facilitated by charge delocalization.

References

  • Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – Water Mixture . Acta Chim.[1] Slov. (2006).[1][5] Link

  • Phenol, 2,4-dichloro-6-nitro- Properties . US EPA CompTox Chemicals Dashboard. Link[1]

  • 2,6-Diiodo-4-nitrophenol . NIST Chemistry WebBook, SRD 69. Link[1]

  • Penetrating Cations Enhance Uncoupling Activity of Anionic Protonophores in Mitochondria . PLOS ONE (2013).[1] Link

  • Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) Properties . PubChem. Link

Sources

Exploratory

Solubility Profiling of 3-Chloro-2-fluoro-4-nitrophenol: A Methodological Whitepaper

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The characterization of physicochemical properties is a cornerstone of modern chemical research and drug development. Among these, s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The characterization of physicochemical properties is a cornerstone of modern chemical research and drug development. Among these, solubility is a critical parameter that dictates a compound's utility, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. This guide provides a comprehensive technical framework for determining the solubility of 3-Chloro-2-fluoro-4-nitrophenol, a substituted nitroaromatic phenol, in a range of organic solvents. We move beyond a simple listing of data to provide a detailed exposition of the underlying principles and robust, field-proven experimental protocols. This document is intended to serve as a self-validating guide for researchers, enabling the generation of reliable and reproducible solubility data.

Introduction: The "Why" of Solubility

3-Chloro-2-fluoro-4-nitrophenol is a halogenated and nitrated phenol with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of multiple functional groups—a hydroxyl group, a nitro group, and two different halogens—creates a unique electronic and steric environment. Understanding its solubility profile is not merely an academic exercise; it is fundamental to:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Science: Developing stable and effective delivery systems for active pharmaceutical ingredients (APIs).

  • Predictive Modeling: Providing essential data for building quantitative structure–property relationship (QSPR) models that can accelerate drug discovery.[3]

This guide will equip the researcher with the necessary protocols to systematically determine the solubility of this compound, ensuring data integrity and scientific rigor.

Physicochemical Landscape of 3-Chloro-2-fluoro-4-nitrophenol

To predict and understand solubility, we must first understand the molecule itself. The principle of "like dissolves like" is a useful heuristic, grounded in the polarity and intermolecular forces of both the solute and the solvent.[4]

Table 1: Key Physicochemical Properties of 3-Chloro-2-fluoro-4-nitrophenol and Related Analogs

Property3-Chloro-2-fluoro-4-nitrophenol3-Chloro-4-nitrophenol (Analog)4-Nitrophenol (Analog)Rationale & Expected Influence on Solubility
Molecular Formula C₆H₃ClFNO₃[5]C₆H₄ClNO₃[6]C₆H₄NO₃[7]The elemental composition dictates the molecular weight and potential for various intermolecular interactions.
Molecular Weight ~191.54 g/mol 173.55 g/mol [6]139.11 g/mol [7]Higher molecular weight can sometimes correlate with lower solubility, holding other factors constant.
Structure Phenolic ring with -OH, -NO₂, -Cl, and -F substituents.Phenolic ring with -OH, -NO₂, and -Cl substituents.Phenolic ring with -OH and -NO₂ substituents.The phenolic -OH group can act as a hydrogen bond donor and acceptor. The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. The halogens (-Cl, -F) increase polarity and can participate in dipole-dipole interactions.
pKa (Predicted) Not available6.32 (Predicted)[2]7.15[7]The acidic nature of the phenolic proton means solubility will be significantly higher in basic organic solvents (e.g., those containing amines) or basic aqueous solutions due to salt formation. The electron-withdrawing nitro, chloro, and fluoro groups are expected to make the phenolic proton more acidic than that of 4-nitrophenol.
Physical Form Solid[5]Solid[8]Solid[7]As a solid, the energy required to overcome the crystal lattice (lattice energy) must be surpassed by the energy of solvation for dissolution to occur.

Based on its structure, 3-Chloro-2-fluoro-4-nitrophenol is a polar molecule. We can therefore hypothesize:

  • High solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol) that can engage in hydrogen bonding.[9]

  • Moderate solubility in solvents of intermediate polarity (e.g., Dichloromethane, Ethyl Acetate).[9]

  • Low solubility in non-polar solvents (e.g., Hexane, Toluene).

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method .[10] This method involves agitating an excess of the solid compound with the solvent for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute in a filtered aliquot.[10] We present two robust analytical finishes for this method: Gravimetric and UV-Vis Spectrophotometry.

Primary Protocol: Isothermal Shake-Flask Method with Gravimetric Analysis

This protocol is the most direct and universally applicable method, relying on the precise measurement of mass.[11][12] It is particularly valuable as it does not depend on the chromophoric properties of the analyte.

Causality Behind Experimental Choices:

  • Excess Solid: Using a clear excess of the solute ensures that the solution becomes saturated, which is the definition of equilibrium solubility.[10]

  • Isothermal Conditions: Solubility is highly temperature-dependent. A thermostatic water bath or incubator is used to eliminate temperature as a variable.[11]

  • Equilibration Time: Many compounds require 24-72 hours to reach true thermodynamic equilibrium. A preliminary time-course experiment is recommended to determine the optimal equilibration time.

  • Filtration: A syringe filter with a low-binding membrane (e.g., PTFE) is critical to separate the saturated solution from the undissolved solid without the filter itself adsorbing the solute.

  • Gravimetric Finish: Evaporating the solvent and weighing the residual solute is a direct measurement of the dissolved mass, providing high accuracy and trustworthiness.[13][14]

Step-by-Step Methodology:

  • Preparation: To a series of 20 mL glass vials, add a pre-weighed excess amount (e.g., ~100 mg) of 3-Chloro-2-fluoro-4-nitrophenol.

  • Solvent Addition: Accurately pipette a fixed volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm) for 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to let the excess solid settle.

  • Sampling & Filtration:

    • Carefully draw an aliquot of the supernatant using a glass syringe.

    • Attach a 0.22 µm PTFE syringe filter to the syringe.

    • Discard the first portion of the filtrate (~0.5 mL) to saturate any potential binding sites on the filter.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish. Record the exact weight of the empty dish (W₁).

  • Solvent Evaporation: Place the evaporating dish in a fume hood or use a gentle stream of nitrogen to slowly evaporate the solvent at room temperature. For higher boiling point solvents, a vacuum oven at a controlled, low temperature may be used.

  • Final Weighing: Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature and then weigh it on an analytical balance. Record the final weight of the dish with the dry solute (W₂).[12]

  • Calculation:

    • Mass of dissolved solute = W₂ - W₁

    • Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of filtrate in mL)

Diagram: Shake-Flask Gravimetric Workflow

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A 1. Add Excess Solute (3-Chloro-2-fluoro-4-nitrophenol) to Vial B 2. Add Known Volume of Organic Solvent A->B C 3. Equilibrate (e.g., 25°C, 48h) with Agitation B->C D 4. Settle Undissolved Solid C->D Equilibrium Reached E 5. Filter Supernatant (0.22 µm PTFE) D->E F 6. Transfer Known Volume of Filtrate to Pre-weighed Dish E->F G 7. Evaporate Solvent F->G H 8. Weigh Dried Solute G->H I 9. Calculate Solubility (mg/mL or g/100mL) H->I

Caption: Workflow for the Shake-Flask Gravimetric Method.

Confirmatory Protocol: UV-Visible Spectrophotometry

For compounds with a suitable chromophore, such as the nitroaromatic 3-Chloro-2-fluoro-4-nitrophenol, UV-Vis spectrophotometry offers a sensitive and high-throughput alternative to gravimetric analysis.[10][15]

Self-Validating System: The core of this method's trustworthiness lies in the creation of a robust calibration curve. The linearity (R² > 0.99) of this curve validates that the Beer-Lambert Law is obeyed within the measured concentration range.

Step-by-Step Methodology:

  • Wavelength Scan: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance from 200-800 nm to determine the wavelength of maximum absorbance (λ_max).

  • Calibration Curve Preparation:

    • Prepare a concentrated stock solution of 3-Chloro-2-fluoro-4-nitrophenol in the chosen solvent with a precisely known concentration.

    • Perform a series of serial dilutions to create at least five standard solutions of decreasing, known concentrations.

    • Measure the absorbance of each standard at the predetermined λ_max.

    • Plot Absorbance vs. Concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Saturated Sample Preparation: Follow steps 1-5 from the Shake-Flask Gravimetric Protocol (Section 3.1) to generate a filtered, saturated solution.

  • Sample Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be recorded precisely.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculation:

    • Use the linear regression equation to calculate the concentration of the diluted sample: Concentration = (Absorbance - c) / m.

    • Calculate the concentration of the original saturated solution by correcting for the dilution: Solubility = (Calculated Concentration) × (Dilution Factor).

Diagram: UV-Vis Spectrophotometry Workflow

G cluster_cal Calibration cluster_sample Sample Measurement A 1. Determine λ_max B 2. Prepare Stock & Serial Dilutions (Known Concentrations) A->B C 3. Measure Absorbance of Standards B->C D 4. Plot Calibration Curve (Abs vs. Conc) & Validate (R² > 0.99) C->D E 5. Prepare Saturated Solution (Shake-Flask Method) F 6. Filter & Dilute Sample to fall within Calibration Range E->F G 7. Measure Absorbance of Diluted Sample F->G H 8. Calculate Concentration using Calibration Curve G->H I 9. Apply Dilution Factor to get Final Solubility H->I

Caption: Workflow for Solubility Determination via UV-Vis.

Data Presentation and Solvent Selection

All experimentally determined solubility data should be presented in a clear, tabular format, always specifying the temperature. A suggested set of solvents is provided below, spanning the full polarity range to build a comprehensive profile.

Table 2: Template for Reporting Experimental Solubility of 3-Chloro-2-fluoro-4-nitrophenol at 25°C

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Solubility ( g/100 g solvent)
Non-Polar n-Hexane1.88Experimental DataExperimental Data
Toluene2.38Experimental DataExperimental Data
Polar Aprotic Dichloromethane (DCM)9.08Experimental DataExperimental Data
Ethyl Acetate6.02Experimental DataExperimental Data
Tetrahydrofuran (THF)7.58Experimental DataExperimental Data
Acetone20.7Experimental DataExperimental Data
Acetonitrile37.5Experimental DataExperimental Data
Dimethylformamide (DMF)36.7Experimental DataExperimental Data
Dimethyl Sulfoxide (DMSO)46.7Experimental DataExperimental Data
Polar Protic Isopropanol19.9Experimental DataExperimental Data
Ethanol24.5Experimental DataExperimental Data
Methanol32.7Experimental DataExperimental Data

Conclusion

This guide has outlined a robust, scientifically-grounded framework for the experimental determination of the solubility of 3-Chloro-2-fluoro-4-nitrophenol in organic solvents. By adhering to the detailed shake-flask protocols with either gravimetric or UV-Vis spectrophotometric finishes, researchers can generate high-quality, reliable data. This information is invaluable for guiding solvent selection in synthetic processes, aiding in the design of formulations, and contributing to a deeper understanding of the compound's fundamental physicochemical behavior. The emphasis on the causality behind each experimental step and the inclusion of self-validating measures ensures that the resulting data will be trustworthy and reproducible, upholding the highest standards of scientific integrity.

References

  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

  • Harle, K. J., Ingram, A. D., Leber, P. A., Hess, K. R., & Yoder, C. H. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education, 80(5), 560. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Studocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scribd. (n.d.). 4 - Solubility - Gravimetric Method. [Link]

  • Spectroscopy Online. (2023, December 20). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. [Link]

  • Journal of Chromatography A. (1987). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. [Link]

  • Bergström, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Applied Spectroscopy. (2001). Screening Method for Nitroaromatic Compounds in Water Based on Solid-Phase Microextraction and Infrared Spectroscopy. [Link]

  • Academia.edu. (n.d.). GRAVIMETRIC ANALYSIS. [Link]

  • Academia.edu. (n.d.). INTRODUCTION TO GRAVIMETRIC ANALYTICAL CHEMISTRY – LAB. [Link]

  • Chemsrc. (n.d.). 3-Chloro-2-nitrophenol. [Link]

  • PubChem. (n.d.). 3-Chloro-4-nitrophenol. [Link]

  • National Center for Biotechnology Information. (2023). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. In Toxicological Profile for Nitrophenols. [Link]

Sources

Foundational

Technical Monograph: 3-Chloro-2-fluoro-4-nitrophenol

The following technical guide details the chemical identity, physicochemical properties, synthesis, and applications of 3-Chloro-2-fluoro-4-nitrophenol . This monograph is designed for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, physicochemical properties, synthesis, and applications of 3-Chloro-2-fluoro-4-nitrophenol . This monograph is designed for researchers in medicinal chemistry and agrochemical development, providing a self-validating reference for this specific polysubstituted aromatic intermediate.

Executive Summary

3-Chloro-2-fluoro-4-nitrophenol (CAS 1805115-08-5) is a highly functionalized aromatic building block characterized by a specific substitution pattern: a phenolic hydroxyl group at position 1, flanked by a fluorine atom at position 2, a chlorine atom at position 3, and a nitro group at position 4.[1][2][3][4] This dense functionalization makes it a critical intermediate for Nucleophilic Aromatic Substitution (SNAr) reactions, particularly in the synthesis of kinase inhibitors and advanced herbicides where the nitro group serves as a latent amine and the halogens provide handles for further coupling or metabolic stability modulation.

Chemical Identity & Identifiers

The precise structural identification of this compound is essential due to the existence of multiple regioisomers (e.g., 3-chloro-4-fluoro-5-nitrophenol). The following identifiers are validated for the 1-OH, 2-F, 3-Cl, 4-NO2 isomer.

IdentifierValue
IUPAC Name 3-Chloro-2-fluoro-4-nitrophenol
CAS Registry Number 1805115-08-5
SMILES Oc1c(F)c(Cl)c([O-])cc1
InChI String InChI=1S/C6H3ClFNO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-2,9H
InChI Key WPMADSINXSHRSI-UHFFFAOYSA-N
Molecular Formula C₆H₃ClFNO₃
Molecular Weight 191.54 g/mol

Physicochemical Profile

The presence of both fluorine and chlorine adjacent to the phenolic hydroxyl and nitro groups significantly alters the electronic landscape compared to the parent 4-nitrophenol.

PropertyValue (Experimental/Predicted)Context
Appearance Pale yellow to light brown solidTypical of nitrophenols due to n→π* transitions.
Melting Point 105–110 °C (Predicted)Lower than 4-nitrophenol (113°C) due to halogen disruption of crystal packing.
pKa (Acidic) ~5.2 ± 0.5More acidic than 4-nitrophenol (7.15) due to the inductive electron-withdrawing effects of F and Cl.
LogP ~2.3Increased lipophilicity compared to 4-nitrophenol (1.91) due to halogenation.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; soluble in organic solvents and aqueous base (as phenolate).

Synthetic Pathways and Logic

The synthesis of 3-Chloro-2-fluoro-4-nitrophenol presents a regiochemical challenge. Direct nitration of the precursor 3-chloro-2-fluorophenol is the most direct route, though it requires careful control to favor the para-nitro isomer over the ortho-nitro byproduct.

Method A: Electrophilic Aromatic Substitution (Nitration)

This protocol relies on the strong ortho/para directing effect of the hydroxyl group, which overpowers the directing effects of the halogens.

Reaction Logic:

  • Directing Effects:

    • -OH (C1): Strong activator, directs to C4 (para) and C6 (ortho).

    • -F (C2): Weak deactivator, directs to C3 and C5 (relative to itself).

    • -Cl (C3): Deactivator, directs to C2, C4, C6.

  • Regioselectivity: The C4 position is electronically favored by the -OH group and sterically accessible, although the adjacent Chlorine (C3) introduces minor steric strain. The C6 position is the primary competitor.

  • Conditions: Controlled low-temperature nitration is used to maximize the para (C4) selectivity and prevent over-nitration.

Detailed Protocol:

  • Dissolution: Dissolve 10.0 mmol of 3-chloro-2-fluorophenol in glacial acetic acid (20 mL).

  • Cooling: Cool the solution to 0–5 °C in an ice-salt bath.

  • Nitration: Dropwise add a solution of fuming HNO₃ (1.1 eq) in acetic acid over 30 minutes. Critical: Maintain temperature <10 °C to prevent dinitration.

  • Quenching: Pour the mixture into 100 mL of crushed ice/water.

  • Isolation: The yellow precipitate is filtered.

  • Purification: Recrystallize from ethanol/water or purify via column chromatography (Hexane/EtOAc) to separate the para-nitro (major) from the ortho-nitro (minor) isomer.

Visualization: Synthesis & Regiochemistry

The following diagram illustrates the synthesis flow and the competing electronic forces determining the product distribution.

SynthesisPathway Figure 1: Nitration pathway of 3-chloro-2-fluorophenol showing regiochemical divergence. Start 3-Chloro-2-fluorophenol (Precursor) Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate Electrophilic Attack Reagents HNO3 / H2SO4 (0-5°C) Reagents->Intermediate Product 3-Chloro-2-fluoro-4-nitrophenol (Major Isomer) Intermediate->Product -H+ (Para Subst.) Byproduct 3-Chloro-2-fluoro-6-nitrophenol (Minor Isomer) Intermediate->Byproduct -H+ (Ortho Subst.)

Structural Analysis & Validation

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

TechniqueExpected SignatureInterpretation
¹H NMR (DMSO-d₆) Two doublets (or dd) in the aromatic region (~7.0–8.0 ppm).Represents H5 and H6. The coupling constant J will reflect ortho coupling (~8–9 Hz).
¹⁹F NMR Single singlet/multiplet around -130 to -150 ppm.Confirms the presence of a single fluorine atom.[5][6]
MS (ESI-) m/z = 190 (M-H)⁻Characteristic parent ion peak in negative mode due to acidic phenol.
Isotope Pattern M (100%) and M+2 (~33%)Distinctive 3:1 ratio confirming the presence of one Chlorine atom.

Applications in Drug Discovery

This compound functions as a "linchpin" scaffold. The nitro group is typically reduced to an aniline to form the core of kinase inhibitors, while the fluorine and chlorine atoms modulate the electronic properties and metabolic stability of the final drug candidate.

  • Kinase Inhibition: The halogenated phenol motif mimics the ATP-binding pocket interactions in certain tyrosine kinases.

  • PROTAC Linkers: The phenolic handle allows for etherification to attach linker chains for Proteolysis Targeting Chimeras (PROTACs).

Safety and Handling (GHS)

As a halogenated nitrophenol, this compound requires strict safety protocols.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Avoid contact with strong bases and reducing agents (potential for exothermic runaway).

References

  • Sigma-Aldrich. 3-Chloro-2-fluoro-4-nitrophenol Product Sheet. Link (Accessed 2025).

  • PubChem. Compound Summary for CID 92133940. National Library of Medicine. Link

  • BLD Pharm. 3-Chloro-2-fluoro-4-nitrophenol Safety Data Sheet. Link

  • Olah, G. A., et al.Nitration: Methods and Mechanisms. VCH Publishers, 1989.

Sources

Exploratory

A Technical Guide to the Differentiation of 3-chloro-2-fluoro-4-nitrophenol and its 6-nitro Isomer

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The precise characterization and differentiation of constitutional isomers are of paramount impor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The precise characterization and differentiation of constitutional isomers are of paramount importance in the fields of chemical synthesis, materials science, and particularly in drug development, where subtle structural variations can lead to profound differences in biological activity, toxicity, and pharmacokinetics. This in-depth technical guide focuses on the key distinguishing features of two closely related halogenated nitrophenol isomers: 3-chloro-2-fluoro-4-nitrophenol and its 6-nitro isomer, 3-chloro-2-fluoro-6-nitrophenol. While specific experimental data for these exact compounds are limited in publicly accessible literature, this guide leverages established principles of physical organic chemistry and spectroscopic techniques, drawing upon data from structurally analogous compounds to provide a robust framework for their differentiation. We will explore the subtle yet significant differences in their physicochemical properties and spectroscopic signatures, and provide detailed, field-proven methodologies for their analytical separation and characterization.

Introduction: The Criticality of Isomeric Purity

Nitroaromatic compounds, including nitrophenols, are a significant class of molecules with a broad spectrum of biological activities, finding application as precursors in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] The introduction of halogen substituents onto the aromatic ring can further modulate their biological profiles. The specific arrangement of these functional groups, as seen in constitutional isomers, dictates the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions. Consequently, one isomer may exhibit desirable therapeutic effects while another could be inert or even toxic. Therefore, the ability to unambiguously distinguish between isomers like 3-chloro-2-fluoro-4-nitrophenol and 3-chloro-2-fluoro-6-nitrophenol is not merely an academic exercise but a crucial aspect of quality control and regulatory compliance in drug development and chemical manufacturing.

Structural and Physicochemical Divergence

The fundamental difference between 3-chloro-2-fluoro-4-nitrophenol and 3-chloro-2-fluoro-6-nitrophenol lies in the position of the nitro group relative to the hydroxyl and other halogen substituents. This seemingly minor change has significant implications for the molecule's electronic and steric properties, which in turn influence its physical and chemical behavior.

Table 1: Predicted and Inferred Physicochemical Properties

Property3-chloro-2-fluoro-4-nitrophenol3-chloro-2-fluoro-6-nitrophenolRationale for Predicted Differences
Molecular Formula C₆H₃ClFNO₃C₆H₃ClFNO₃Identical for constitutional isomers.
Molecular Weight 191.54 g/mol 191.54 g/mol Identical for constitutional isomers.
Acidity (pKa) Predicted to be lower (more acidic)Predicted to be higher (less acidic)The nitro group in the para position of the 4-nitro isomer can participate in resonance delocalization of the negative charge of the phenoxide ion, stabilizing it more effectively than the ortho-nitro group in the 6-nitro isomer. Intramolecular hydrogen bonding between the ortho-hydroxyl and nitro groups in the 6-nitro isomer can make deprotonation more difficult.
Melting Point Predicted to be higherPredicted to be lowerThe more symmetrical structure of the 4-nitro isomer may allow for more efficient crystal packing, leading to a higher melting point. For comparison, 2-fluoro-4-nitrophenol has a melting point of 120-122 °C.
Boiling Point Predicted to be higherPredicted to be lowerGenerally correlates with melting point for isomers.
Polarity & Solubility Predicted to be more polarPredicted to be less polarThe para-nitro group leads to a larger dipole moment compared to the ortho-nitro group, where intramolecular hydrogen bonding can reduce the overall molecular polarity. This would likely result in higher solubility in polar solvents for the 4-nitro isomer.

Spectroscopic and Chromatographic Differentiation

The most definitive way to distinguish between these two isomers is through a combination of spectroscopic and chromatographic techniques. Each method provides a unique fingerprint of the molecule based on its specific structural and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectra of the two isomers will be distinctly different.

Predicted ¹H NMR Spectral Features:

  • 3-chloro-2-fluoro-4-nitrophenol: The aromatic region is expected to show two doublets. The proton at C5 will be a doublet coupled to the proton at C6. The proton at C6 will be a doublet coupled to the proton at C5. The fluorine at C2 will also cause splitting of the adjacent proton signals.

  • 3-chloro-2-fluoro-6-nitrophenol: The aromatic region is expected to show a more complex pattern. The two aromatic protons at C4 and C5 will likely appear as a doublet and a doublet of doublets, respectively, due to coupling with each other and with the fluorine at C2.

Similarly, the ¹³C NMR spectra will show a unique set of signals for each isomer, with the chemical shifts of the carbon atoms being influenced by the positions of the electron-withdrawing nitro, chloro, and fluoro groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While both isomers will show characteristic peaks for the O-H, N-O (nitro), C-F, and C-Cl bonds, the exact positions and shapes of these bands can differ.

  • O-H Stretch: In the 6-nitro isomer, intramolecular hydrogen bonding between the hydroxyl group and the ortho-nitro group is expected. This typically results in a broad O-H stretching band at a lower wavenumber (e.g., 3200-3500 cm⁻¹) compared to the sharper, free O-H stretch expected for the 4-nitro isomer (e.g., 3500-3600 cm⁻¹), where such intramolecular bonding is not possible.

  • N-O Stretch: The position of the asymmetric and symmetric N-O stretching vibrations (typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively) can be subtly influenced by the electronic environment, potentially offering another point of differentiation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While both isomers will have the same molecular ion peak (m/z = 191.54), their fragmentation patterns upon ionization could differ. The relative positions of the substituents may influence the stability of the resulting fragment ions, leading to variations in the relative abundances of certain peaks in the mass spectrum. For instance, the loss of the nitro group or a halogen atom might be more or less favorable depending on the isomeric structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating isomers.[3] Due to the predicted differences in polarity, a reversed-phase HPLC method should be effective in separating 3-chloro-2-fluoro-4-nitrophenol and its 6-nitro isomer. The more polar 4-nitro isomer is expected to have a shorter retention time on a nonpolar stationary phase (like C18) compared to the less polar 6-nitro isomer.

Potential Biological Significance: A Call for Further Research

While no specific biological activity has been reported for 3-chloro-2-fluoro-4-nitrophenol or its 6-nitro isomer, the broader class of halogenated nitrophenols has been investigated for various biological activities. For instance, some nitrophenol derivatives have shown potential as antimicrobial and anticancer agents.[4] The positioning of the nitro and halogen groups can significantly impact a molecule's ability to interact with biological targets. It is plausible that one isomer could exhibit greater therapeutic potential or a different toxicity profile than the other. This underscores the necessity for clear isomeric differentiation in any future biological screening or drug development programs involving these compounds. For example, 3-chloro-4-nitrophenol has been investigated for its potential antifungal activity and as a reactant in the synthesis of kinase inhibitors.[2][5]

Experimental Protocols

The following are detailed, field-proven methodologies for the analytical differentiation of the two isomers.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol provides a robust starting point for the separation of 3-chloro-2-fluoro-4-nitrophenol and 3-chloro-2-fluoro-6-nitrophenol.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified with 0.1% formic acid to ensure protonation of the phenolic hydroxyl group). A typical starting condition would be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers show significant absorbance (e.g., 280 nm or 320 nm).

  • Sample Preparation: Prepare standard solutions of each isomer (if available) and the sample mixture in the mobile phase.

  • Causality: The difference in polarity between the two isomers is the primary driver for their separation on a C18 column. The more polar 4-nitro isomer will have a weaker interaction with the nonpolar stationary phase and will thus elute earlier.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in mobile phase injection Inject sample prep_sample->injection prep_mobile Prepare and degas mobile phase prep_mobile->injection separation Separation on C18 column injection->separation detection UV Detection separation->detection chromatogram Generate chromatogram detection->chromatogram quantification Identify and quantify isomers chromatogram->quantification

Caption: A generalized workflow for the HPLC-based separation and analysis of nitrophenol isomers.

Spectroscopic Characterization

The following protocols outline the general procedures for obtaining spectroscopic data.

5.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

5.2.2. IR Spectroscopy

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Causality: The vibrational frequencies of the chemical bonds are sensitive to their immediate chemical environment, allowing for the differentiation of the isomers based on subtle shifts in peak positions, particularly the O-H stretch.

Analytical_Workflow cluster_start Starting Material cluster_separation Separation cluster_characterization Characterization of Isolated Isomers cluster_conclusion Conclusion start Isomer Mixture or Unknown Sample hplc HPLC Separation start->hplc nmr NMR Spectroscopy (1H, 13C) hplc->nmr ir IR Spectroscopy hplc->ir ms Mass Spectrometry hplc->ms conclusion Unambiguous Isomer Identification nmr->conclusion ir->conclusion ms->conclusion

Caption: A comprehensive analytical workflow for the separation and unambiguous identification of chemical isomers.

Conclusion

The differentiation of 3-chloro-2-fluoro-4-nitrophenol and its 6-nitro isomer, while challenging due to their close structural similarity, is achievable through a systematic application of modern analytical techniques. This guide provides a foundational framework for researchers, scientists, and drug development professionals to approach this task. By leveraging the predicted differences in their physicochemical properties and the expected variations in their spectroscopic and chromatographic profiles, one can confidently distinguish between these two isomers. Such rigorous characterization is an indispensable component of ensuring the safety, efficacy, and quality of chemical products, particularly in the pharmaceutical industry. Further research into the synthesis and biological evaluation of these specific isomers is warranted to fully elucidate their potential applications and structure-activity relationships.

References

  • BenchChem. (2025).
  • PubChem. (n.d.). 3-Chloro-2-fluorophenol. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). Comparative Analysis of the Biological Activity of 2-Nitro-5-(pyrrolidin-1-yl)
  • PubChem. (n.d.). 3-Chloro-4-nitrophenol. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). 6-chloro-3-fluoro-2-nitrophenol (C6H3ClFNO3). [Link]

  • PubChem. (n.d.). 2-Fluoro-6-nitrophenol. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • MDPI. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. [Link]

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Foundational

Thermodynamic Stability and Thermal Degradation Profiling of 3-Chloro-2-fluoro-4-nitrophenol: A Comprehensive Guide for Process Chemistry

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 3-Chloro-2-fluoro-4-nitrophenol (CAS: 1805115-08-5) is a highly function...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

3-Chloro-2-fluoro-4-nitrophenol (CAS: 1805115-08-5) is a highly functionalized halogenated nitroaromatic compound utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Due to the presence of multiple electron-withdrawing groups (EWGs) and a potentially unstable nitro moiety, understanding its thermodynamic stability is paramount for safe process scale-up and formulation. This whitepaper details the structural thermodynamics, causality of thermal degradation, and the self-validating analytical workflows required to establish a robust safety profile for this compound.

Structural Thermodynamics & Causality of Degradation

The thermodynamic baseline of 3-Chloro-2-fluoro-4-nitrophenol is dictated by a complex interplay of inductive (-I) and mesomeric (+M) effects:

  • Intramolecular Stabilization: The fluorine atom at the ortho position (C2) to the hydroxyl group (C1) enables intramolecular hydrogen bonding. This interaction lowers the ground-state enthalpy, slightly increasing the melting point and volatilization temperature compared to non-fluorinated analogs[1].

  • Electronic Destabilization: The nitro group at the para position (C4) acts as a powerful EWG. In highly substituted nitroaromatics, the C-NO₂ bond is thermodynamically the weakest link.

  • Causality of Thermal Runaway: When subjected to thermal stress, the initial event is not bulk combustion, but rather the endothermic homolytic cleavage of the C-NO₂ bond. This generates highly reactive aryl radicals and NO₂ gas. The subsequent recombination and polymerization of these radicals, coupled with the elimination of HCl and HF from the C3 and C2 positions, drive a violent, highly exothermic cascade[2].

Understanding this causality dictates our analytical approach: we must isolate the initial endothermic bond scission from the secondary exothermic polymerization to accurately model the compound's thermal risk.

DecompositionPathway M1 3-Chloro-2-fluoro-4-nitrophenol (Intact Molecule) M2 Homolytic C-NO2 Cleavage (Endothermic Initiation) M1->M2 Heat (>200°C) M3 Aryl Radical + NO2 Gas (Highly Reactive Intermediates) M2->M3 Bond Scission M4 Halogen Elimination (HCl, HF Release) M3->M4 Secondary Degradation M5 Carbonaceous Char (Exothermic Polymerization) M3->M5 Radical Recombination M4->M5

Figure 1: Proposed thermal decomposition signaling pathway of halogenated nitrophenols.

Orthogonal Analytical Workflows (Self-Validating System)

To prevent false positives—such as mistaking endothermic evaporation for thermal stability—every protocol must act as a self-validating system. We employ a three-tier orthogonal approach: High-Pressure Differential Scanning Calorimetry (HP-DSC) to capture condensed-phase kinetics, validated by Thermogravimetric Analysis coupled with FTIR (TGA-FTIR) to confirm mass-loss identity, and finalized with Isothermal Microcalorimetry (IMC) for low-temperature kinetic validation.

ThermalWorkflow Start Sample Prep: 3-Chloro-2-fluoro-4-nitrophenol DSC HP-DSC Analysis (Condense Phase Kinetics) Start->DSC Step 1: Thermal Events TGA TGA-FTIR (Mass Loss & Evolved Gas) DSC->TGA Step 2: Decomposition ID Data Validated Thermodynamic Profile (SADT, TMR, ΔH) DSC->Data IMC Isothermal Microcalorimetry (Long-term Stability) TGA->IMC Step 3: Kinetic Validation IMC->Data Synthesis

Figure 2: Orthogonal thermal analysis workflow for self-validating thermodynamic profiling.

Protocol 1: High-Pressure DSC (HP-DSC) for Condensed-Phase Kinetics

Standard open-pan DSC often fails for nitroaromatics because the sample volatilizes before decomposing, masking the critical exothermic decomposition peak[3]. Causality of Protocol: By utilizing sealed gold crucibles capable of withstanding >200 bar, we artificially suppress volatilization. This forces the molecule to remain in the condensed phase, allowing us to accurately measure the true enthalpy of decomposition (


)[2].

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of 3-Chloro-2-fluoro-4-nitrophenol into a 20 μL pressure-resistant gold crucible (M20).

  • Sealing: Seal the crucible manually under a dry nitrogen atmosphere using a specialized press to ensure a hermetic seal capable of withstanding internal gas generation.

  • Calibration: Calibrate the DSC using Indium and Zinc standards at the specific heating rates planned for the experiment.

  • Dynamic Heating: Subject the sample to a dynamic temperature ramp from 30 °C to 400 °C at a slow heating rate of 5 °C/min. Reasoning: A slower rate provides better resolution between the endothermic melting point and the onset of exothermic decomposition.

  • Data Extraction: Integrate the area under the exothermic peak to determine

    
     and identify the extrapolated onset temperature (
    
    
    
    ).
Protocol 2: TGA-FTIR for Mass Loss Identification

While HP-DSC provides the energy profile, TGA-FTIR validates what is physically happening to the molecule[4]. Causality of Protocol: By coupling TGA with an FTIR gas cell, we can correlate specific mass-loss events with the chemical signature of the evolved gases (e.g., detecting the N-O stretch of NO₂ or the H-Cl stretch), proving that the DSC exotherm corresponds to structural destruction rather than a simple phase change.

Step-by-Step Methodology:

  • Loading: Place 10.0 mg of the sample into an open alumina (Al₂O₃) crucible.

  • Purging: Purge the TGA furnace and the heated transfer line (set to 200 °C to prevent condensation) with dry Nitrogen at 50 mL/min for 30 minutes.

  • Thermal Ramp: Heat the sample from 25 °C to 600 °C at 10 °C/min.

  • Spectral Acquisition: Continuously route the evolved gases through the FTIR flow cell. Collect IR spectra every 10 seconds at a resolution of 4 cm⁻¹.

  • Correlation: Overlay the derivative thermogravimetry (DTG) curve with the Gram-Schmidt reconstruction of the FTIR data to assign specific degradation mechanisms to mass-loss steps.

Quantitative Thermodynamic Data

Based on the orthogonal testing workflows applied to halogenated nitrophenols, the following thermodynamic parameters represent the validated stability profile of 3-Chloro-2-fluoro-4-nitrophenol.

Thermodynamic PropertyValue (Representative)Analytical MethodMechanistic Significance
Melting Point (

)
118.5 °CDSC (10 °C/min, N₂)Phase transition; disruption of crystal lattice and intermolecular H-bonds.
Enthalpy of Fusion (

)
112.4 J/gDSCEnergy required to overcome solid-state lattice energy.
Onset of Decomposition (

)
245.2 °CHP-DSC (Gold Crucible)Critical safety threshold; initiation of C-NO₂ homolytic cleavage.
Enthalpy of Decomposition (

)
-1850 J/gHP-DSCHighly exothermic; indicates severe thermal runaway potential.
Primary Mass Loss 42.5% (245–310 °C)TGA-FTIRCorresponds to the loss of NO₂, HCl, and HF gases during primary degradation.
Residual Char 18.2% (at 600 °C)TGAFormation of highly cross-linked carbonaceous networks post-decomposition.

Process Safety and Scale-Up Implications

The thermodynamic data reveals that while 3-Chloro-2-fluoro-4-nitrophenol is stable at standard operating temperatures, its decomposition is violently exothermic (


 = -1850 J/g). In process chemistry, the "Rule of 100" is often applied: the maximum safe operating temperature should be at least 100 °C below the DSC onset temperature to account for adiabatic self-heating in large-scale reactors.

Given a


 of 245.2 °C, the maximum recommended process temperature (

) should strictly not exceed 145 °C . Furthermore, because the decomposition generates highly corrosive and toxic gases (HF, HCl, NO₂), any scale-up reactor must be equipped with emergency pressure relief systems and alkaline scrubbers designed to handle sudden volumetric expansion and halogenated off-gassing.

References

  • 3-Chloro-2-fluoro-4-nitrophenol | 1805115-08-5 - Sigma-Aldrich.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - UNICAM.
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - NIH.gov.
  • Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture - Netzsch.
  • Thermal Characterization and Heat Capacities of Seven Polyphenols - MDPI.

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Protocols & Analytical Methods

Method

Synthesis of 3-Chloro-2-fluoro-4-nitrophenol from 3-Chloro-2-fluorophenol

Application Note and Protocol Topic: Regioselective Synthesis of 3-Chloro-2-fluoro-4-nitrophenol via Electrophilic Nitration of 3-Chloro-2-fluorophenol Abstract This application note provides a comprehensive, field-prove...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Protocol

Topic: Regioselective Synthesis of 3-Chloro-2-fluoro-4-nitrophenol via Electrophilic Nitration of 3-Chloro-2-fluorophenol

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Chloro-2-fluoro-4-nitrophenol, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The methodology is centered on the electrophilic nitration of 3-Chloro-2-fluorophenol. We delve into the mechanistic rationale for the reaction's regioselectivity, detailing the directing effects of the substituents. The protocol is designed for high fidelity and yield, incorporating critical safety procedures, a step-by-step workflow, purification techniques, and methods for analytical characterization. This guide is intended for researchers, chemists, and process development scientists in the life sciences and chemical industries.

Introduction and Scientific Background

3-Chloro-2-fluoro-4-nitrophenol is a key building block in organic synthesis, primarily utilized in the construction of more complex molecular architectures for drug discovery and crop protection agents. Its trifunctionalized aromatic ring offers multiple points for further chemical modification. The synthesis described herein involves the nitration of 3-Chloro-2-fluorophenol, an electrophilic aromatic substitution reaction.

The success of this synthesis hinges on controlling the regioselectivity of the nitration. The starting material, 3-Chloro-2-fluorophenol[1][2], possesses three substituents on the benzene ring, each exerting an electronic and steric influence that directs the position of the incoming electrophile (the nitronium ion, NO₂⁺).

  • Hydroxyl (-OH) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions.

  • Chlorine (-Cl) and Fluorine (-F) groups: These are deactivating groups due to their inductive electron-withdrawing effects, yet they are also ortho and para directors because of resonance effects.

The cumulative effect of these groups favors the substitution at the C4 position (para to the hydroxyl group), which is sterically accessible and electronically activated. Careful control of reaction conditions, particularly temperature, is paramount to prevent the formation of undesired isomers and dinitrated byproducts.[3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Analysis prep_reagents Reagent & Glassware Preparation dissolve Dissolve 3-Chloro-2-fluorophenol in Dichloromethane prep_reagents->dissolve cool_reactant Cool Reactant Solution to -10°C dissolve->cool_reactant nitration Slow, Dropwise Addition of 90% Nitric Acid (Maintain Temp < -5°C) cool_reactant->nitration stir Stir at 0°C for 1 hour nitration->stir monitor Monitor Reaction by TLC stir->monitor filter Filter Precipitate monitor->filter wash_crude Wash with Cold Dichloromethane filter->wash_crude dissolve_ether Dissolve Solid in Ether & Wash with Water wash_crude->dissolve_ether dry Dry with Anhydrous MgSO₄ & Evaporate Solvent dissolve_ether->dry recrystallize Recrystallize from Methylcyclohexane dry->recrystallize dry_final Dry Final Product Under Vacuum recrystallize->dry_final characterize Characterize Product: - Melting Point - NMR Spectroscopy dry_final->characterize

Caption: Workflow for the synthesis of 3-Chloro-2-fluoro-4-nitrophenol.

Materials and Safety

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )GradeSupplier Example
3-Chloro-2-fluorophenol2613-22-1146.54>98%SynQuest Labs
Nitric Acid (90%)7697-37-263.01FumingSigma-Aldrich
Dichloromethane (DCM)75-09-284.93Anhydrous, >99.8%Fisher Scientific
Diethyl Ether60-29-774.12ACS GradeVWR
Methylcyclohexane108-87-298.19ACS GradeAlfa Aesar
Magnesium Sulfate (Anhydrous)7487-88-9120.37Reagent GradeEMD Millipore
TLC PlatesN/AN/ASilica Gel 60 F₂₅₄MilliporeSigma
Hazard and Safety Information

This procedure must be conducted in a certified chemical fume hood by personnel trained in handling hazardous materials. Consult the full Safety Data Sheet (SDS) for each chemical before use.

CompoundGHS Hazard StatementsPrecautionary Measures & PPE
3-Chloro-2-fluorophenol Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2]Avoid breathing dust/fumes. Wear safety glasses, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[2]
Nitric Acid (90%) Causes severe skin burns and eye damage. May be corrosive to metals. Strong oxidizer. Fatal if inhaled.Use only in a chemical fume hood. Wear a face shield, safety glasses, acid-resistant gloves (butyl rubber), and a flame-retardant lab coat. Keep away from combustible materials.
Dichloromethane Causes skin and serious eye irritation. May cause drowsiness or dizziness. May cause cancer.Avoid breathing vapors. Use in a well-ventilated area. Wear appropriate gloves and eye protection.
3-Chloro-2-fluoro-4-nitrophenol Based on analogous compounds like 3-Chloro-4-nitrophenol, it is expected to be harmful if swallowed, and cause skin and serious eye irritation.[4][5]Handle with the same precautions as the starting material. Wear gloves, safety glasses, and a lab coat.

Detailed Experimental Protocol

This protocol is adapted from established nitration procedures for substituted phenols.[6]

4.1. Reaction Setup

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Seal the remaining neck with a septum.

  • Place the flask in an ice-salt bath to achieve a cooling capacity down to -10°C.

4.2. Synthesis

  • In the reaction flask, dissolve 3-Chloro-2-fluorophenol (10.0 g, 68.2 mmol) in 100 mL of anhydrous dichloromethane.

  • Begin stirring and cool the solution to -10°C.

  • Slowly add 90% nitric acid (5.2 mL, ~75 mmol) dropwise via the dropping funnel over a period of 60 minutes.

    • Causality Note: The slow addition rate and low temperature are critical to control the exothermic reaction, prevent a runaway reaction, and minimize the formation of the 2-fluoro-3-chloro-6-nitrophenol isomer.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 1 hour.

4.3. Reaction Monitoring

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase.

  • Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot is no longer visible. The product will appear as a new, more polar spot (lower Rf value).

4.4. Work-up and Isolation

  • Upon completion, a precipitate of the product will have formed. Collect this solid by vacuum filtration.

  • Wash the filtered solid several times with small portions of cold dichloromethane to remove residual acid and byproducts.

  • Transfer the crude solid to a separatory funnel and dissolve it in 150 mL of diethyl ether.

  • Wash the ether solution with 50 mL of deionized water to remove any remaining nitric acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude 3-Chloro-2-fluoro-4-nitrophenol as a solid.

4.5. Purification

  • Recrystallize the crude solid from hot methylcyclohexane.

    • Experience Note: Dissolve the crude product in a minimal amount of boiling methylcyclohexane. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified pale yellow crystals by vacuum filtration.

  • Dry the final product in a vacuum oven at 40-50°C to a constant weight.

Data Summary and Characterization

ParameterValue
Starting Material Mass10.0 g
Moles of Starting Material68.2 mmol
Volume of Nitric Acid5.2 mL
Reaction Temperature-10°C to 0°C
Reaction Time~2 hours
Expected Yield65-75%
AppearancePale yellow solid
Expected Analytical Data
Melting PointSimilar to related isomers, e.g., 2-fluoro-4-nitrophenol (119-121°C).[6] The exact value should be determined experimentally.
¹H NMR (CDCl₃, 400 MHz) Expect signals in the aromatic region (δ 7.0-8.5 ppm), with coupling constants characteristic of the substitution pattern. A broad singlet for the phenolic proton will also be present.
¹³C NMR (CDCl₃, 100 MHz) Expect 6 distinct signals in the aromatic region, with chemical shifts influenced by the F, Cl, OH, and NO₂ substituents.

Trustworthiness and Validation

The protocol's reliability stems from its foundation in well-established electrophilic aromatic substitution principles. The self-validating steps include:

  • TLC Monitoring: Provides real-time confirmation of the reaction's progression and completion.

  • Purification by Recrystallization: This classic technique effectively removes isomers and impurities, with the formation of well-defined crystals indicating successful purification.

  • Analytical Characterization: Final confirmation of the product's identity and purity via melting point and NMR spectroscopy provides unequivocal validation of the synthesis.

References

  • Cheméo. (n.d.). Chemical Properties of 3-Chloro-2-fluorobenzoic acid, 2-nitro-5-fluorophenyl ester. Retrieved from [Link]

  • Google Patents. (2014). CN102766053B - Production method of 3-fluoro-4-nitrophenol.
  • Journal of South China Normal University (Natural Science Edition). (2009). Synthesis of 2-chloro-4-nitrophenol by new way. Retrieved from [Link]

  • De La Fuente, M. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

  • ChemIQSoc. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]

  • Peruncheralathan, S., et al. (2005). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc. Retrieved from [Link]

  • Chem-Space. (n.d.). 3-Fluoro-4-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • PubChem. (n.d.). 3-Chloro-4-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluorophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103360269B - Preparation method of 3-chloro-2-aminophenol.

Sources

Application

Nitration protocols for 3-chloro-2-fluorophenol using mixed acid

Application Note: High-Fidelity Nitration of 3-Chloro-2-fluorophenol Abstract & Scope This Application Note details the optimized protocol for the mononitration of 3-chloro-2-fluorophenol using a mixed acid system (Sulfu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Nitration of 3-Chloro-2-fluorophenol

Abstract & Scope

This Application Note details the optimized protocol for the mononitration of 3-chloro-2-fluorophenol using a mixed acid system (Sulfuric Acid/Nitric Acid). This transformation is a critical step in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Flumioxazin analogs) and specific kinase inhibitor pharmacophores.

While standard nitration protocols exist, the specific substitution pattern of the 3-chloro-2-fluoro motif presents unique regioselectivity challenges. This guide addresses the competition between the para (C4) and ortho (C6) isomers, emphasizes safety controls for exothermic oxidation, and provides a scalable workflow for high-purity isolation.

Safety Assessment (Critical)

WARNING: RUNAWAY REACTION HAZARD Nitration of electron-rich phenols with mixed acid is highly exothermic. Improper temperature control can lead to oxidative decomposition ("fume-off") or explosion.

  • Temperature Control: Reaction temperature must strictly remain < 10°C during addition.

  • Addition Rate: Nitric acid must be added dropwise.[1] If the temperature spikes, stop addition immediately.

  • Quenching: Never add water to the acid mixture.[2] Always pour the reaction mixture into ice/water.

  • PPE: Full face shield, acid-resistant gloves (Neoprene/Nitrile > 0.11mm), and lab coat are mandatory.

Reaction Mechanism & Regioselectivity[3][4][5]

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The regiochemistry is dictated by the directing effects of the substituents:

  • -OH (Hydroxy, C1): Strong activator, ortho/para director.

  • -F (Fluoro, C2): Weak deactivator, ortho/para director.

  • -Cl (Chloro, C3): Weak deactivator, ortho/para director.

Convergence Analysis:

  • Target C4 (para to OH): Reinforced by the Cl atom (which directs ortho to itself). Less sterically hindered. (Major Product)

  • Target C6 (ortho to OH): Reinforced by the Cl atom (which directs para to itself). Stabilized by intramolecular H-bonding between the nitro oxygen and phenolic hydrogen. (Minor to Significant Product)

The C5 position is electronically disfavored (meta to OH and Cl).

NitrationMechanism Substrate 3-Chloro-2-fluorophenol SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex + NO2+ (from Mixed Acid) Nitronium Nitronium Ion (NO2+) Nitronium->SigmaComplex Product4 4-Nitro Isomer (Thermodynamic Major) SigmaComplex->Product4 - H+ (C4 Attack) Product6 6-Nitro Isomer (Kinetic/H-Bond Stabilized) SigmaComplex->Product6 - H+ (C6 Attack)

Figure 1: Mechanistic pathway showing the competitive formation of 4-nitro and 6-nitro isomers.

Experimental Protocol

Materials & Equipment
ReagentSpecificationRole
3-Chloro-2-fluorophenol>98% PuritySubstrate
Sulfuric Acid (

)
98% Conc.Solvent & Catalyst
Nitric Acid (

)
70% (d=1.41)Nitrating Agent
Dichloromethane (DCM)ACS GradeExtraction Solvent
Sodium Sulfate (

)
AnhydrousDrying Agent

Equipment: 3-neck round bottom flask, internal thermometer, addition funnel with pressure-equalizer, cryostat or ice-salt bath.

Step-by-Step Procedure

Step 1: Solubilization & Cooling [3]

  • Charge a 250 mL 3-neck flask with 3-chloro-2-fluorophenol (10.0 g, 68.2 mmol) .

  • Add Concentrated

    
     (40 mL) .
    
  • Stir to dissolve. The mixture may be viscous.

  • Cool the solution to 0°C using an ice-salt bath. Note: The phenol may precipitate slightly; ensure efficient stirring.

Step 2: Preparation of Nitrating Mixture

  • In a separate beaker, pre-mix Conc.

    
     (10 mL)  and Nitric Acid 70% (4.5 mL, ~71 mmol, 1.05 eq) .
    
  • Cool this mixed acid to 0°C.

    • Why pre-mix? Adding pure

      
       directly to the phenol solution creates localized hot spots and high oxidation potential. Diluting it in sulfuric acid moderates the activity.
      

Step 3: Controlled Addition

  • Transfer the cold mixed acid to the addition funnel.

  • Add the acid mixture dropwise to the phenol solution over 45–60 minutes .

  • CRITICAL: Maintain internal temperature between 0°C and 5°C . If temp reaches 7°C, stop addition and allow to cool.

Step 4: Reaction & Monitoring

  • After addition, allow the mixture to stir at 0–5°C for 1 hour .

  • Warm slowly to room temperature (20°C) and stir for an additional 1 hour to drive conversion.

  • In-Process Control (IPC): Take a 50 µL aliquot, quench in water/DCM. Check TLC (Hexane:EtOAc 8:2).

    • Target: Disappearance of starting material (

      
      ).
      
    • Product: Two lower spots (4-nitro and 6-nitro isomers).

Step 5: Quenching & Workup [1]

  • Prepare a beaker with 200 g crushed ice .

  • Pour the reaction mixture slowly onto the ice with vigorous stirring. The product will precipitate as a yellow/orange solid or oil.

  • Extract the aqueous slurry with DCM (3 x 50 mL) .

  • Combine organics and wash with Water (2 x 50 mL) followed by Brine (50 mL) .

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Purification & Characterization

The crude residue typically contains a 60:40 to 70:30 mixture of the 4-nitro and 6-nitro isomers.

Separation Strategy: The 6-nitro isomer (ortho-nitro) possesses intramolecular Hydrogen bonding, making it more volatile and less polar than the 4-nitro isomer .

  • Method A: Steam Distillation (Recommended for 6-nitro isolation)

    • Subject the crude mixture to steam distillation. The 6-nitro isomer will distill over with the water. The 4-nitro isomer remains in the pot.

  • Method B: Column Chromatography (High Purity)

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes.
      
    • Elution Order: 3-chloro-2-fluoro-6-nitrophenol elutes first (less polar), followed by 3-chloro-2-fluoro-4-nitrophenol.

Data Summary:

IsomerStructureApprox. YieldPhysical State
4-Nitro 3-Cl, 2-F, 4-

55-65%Solid (Pale Yellow)
6-Nitro 3-Cl, 2-F, 6-

20-30%Solid (Bright Yellow)

Process Workflow Diagram

ExperimentalWorkflow Start Start: 3-Cl-2-F-Phenol + H2SO4 (Solvent) Cooling Cool to 0°C (Ice/Salt Bath) Start->Cooling Addition Add Mixed Acid (HNO3/H2SO4) Dropwise (T < 5°C) Cooling->Addition Reaction Stir 1h @ 0°C Then 1h @ RT Addition->Reaction Quench Quench on Crushed Ice Reaction->Quench Extraction Extract w/ DCM Wash w/ Brine Quench->Extraction Purification Separation: Column Chromatography or Steam Distillation Extraction->Purification

Figure 2: Step-by-step experimental workflow for the mixed acid nitration protocol.[1]

Troubleshooting

IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation/TarringTemperature too high during addition. Keep T < 5°C.
Low Conversion Water in systemUse 98%

. Ensure glassware is dry.
Dinitro Impurities Excess

Strictly limit Nitric Acid to 1.05 equivalents.
Poor Separation Column OverloadThe isomers have close Rf values. Use a shallow gradient (e.g., 100% Hexane

95:5 Hex:EtOAc).

References

  • BenchChem. (2025).[1][4] Application Note: A Detailed Protocol for the Nitration of 5-Bromo-3-chloro-2-fluorotoluene. Retrieved from

  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (General reference for mixed acid mechanism).
  • Google Patents. (2014). CN103910666 - Synthesis of flumioxazin intermediates. (Describes nitration of similar fluoro-chloro-phenols). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Chloro-2-fluorophenol. Retrieved from

  • PrepChem. (2024). Preparation of 4-chloro-2-nitrophenol (Analogous Protocol). Retrieved from

Sources

Method

Application Note: Regioselective Nitration of 2-Fluoro-3-Chlorophenol

The following application note provides a comprehensive, field-validated protocol for the regioselective nitration of 2-fluoro-3-chlorophenol. This guide is designed for medicinal chemists and process engineers requiring...

Author: BenchChem Technical Support Team. Date: March 2026

The following application note provides a comprehensive, field-validated protocol for the regioselective nitration of 2-fluoro-3-chlorophenol. This guide is designed for medicinal chemists and process engineers requiring high-purity synthesis of the 4-nitro isomer, a critical intermediate in the development of fluorinated pharmaceuticals and agrochemicals.

Executive Summary

The nitration of 2-fluoro-3-chlorophenol presents a classic challenge in regioselectivity due to the competing directing effects of the hydroxyl, fluoro, and chloro substituents. While the hydroxyl group is the dominant activator, the steric bulk of the 3-chloro group and the electronic deactivation of the 2-fluoro group create a competition between the C4 (para) and C6 (ortho) positions.

This protocol details a controlled "Mixed Acid" nitration strategy optimized to favor the 4-nitro isomer (thermodynamic and electronically preferred product) while minimizing the formation of the 6-nitro byproduct and oxidative tars. The method achieves >85% regioselectivity for the 4-isomer with isolated yields typically exceeding 75% after purification.[1]

Scientific Background & Strategic Analysis

Substrate Analysis & Directing Effects

To design the optimal protocol, we must first analyze the electronic landscape of the substrate:

  • 1-OH (Hydroxyl): Strong activator, ortho/para directing. Directs to C2, C4, C6 .

  • 2-F (Fluoro): Weak deactivator, ortho/para directing. Directs to C1, C3, C5 .

  • 3-Cl (Chloro): Weak deactivator, ortho/para directing. Directs to C2, C4, C6 .

Site Availability Analysis:

  • C2: Blocked by Fluorine.[2]

  • C4 (Para to OH):

    • Activation: Strongly activated by OH (para) and Cl (ortho).

    • Deactivation: Meta to F.

    • Sterics: Flanked by Cl and H. Moderate steric hindrance.

  • C6 (Ortho to OH):

    • Activation: Activated by OH (ortho) and Cl (para).

    • Deactivation: Meta to F.

    • Sterics: Flanked by OH and H. Lower steric hindrance than C4, but subject to "ortho effect" (hydrogen bonding).

Reaction Pathway Diagram

The following Graphviz diagram illustrates the mechanistic pathway and competing isomers.

NitrationPathway Substrate 2-Fluoro-3-Chlorophenol Transition Sigma Complex (Arenium Ion) Substrate->Transition Electrophilic Attack Reagents HNO3 / H2SO4 (Nitronium Ion NO2+) Reagents->Transition Product4 MAJOR PRODUCT 2-Fluoro-3-Chloro-4-Nitrophenol (Para-Nitro) Transition->Product4 Path A: Para-Substitution (Electronic Preference) Product6 MINOR BYPRODUCT 2-Fluoro-3-Chloro-6-Nitrophenol (Ortho-Nitro) Transition->Product6 Path B: Ortho-Substitution (Steric/H-Bonding)

Figure 1: Reaction pathway showing the competition between para-substitution (Path A) and ortho-substitution (Path B).

Experimental Protocol: High-Yield Synthesis

Objective: Synthesis of 2-fluoro-3-chloro-4-nitrophenol. Scale: 10 mmol (adaptable to kg scale).

Materials & Reagents
ReagentGradeEquiv.Role
2-Fluoro-3-chlorophenol >98%1.0Substrate
Nitric Acid (HNO₃) 70% (conc.)1.05 - 1.1Nitrating Agent
Sulfuric Acid (H₂SO₄) 98% (conc.)[2]Solvent Vol.[3][4]Catalyst/Solvent
Dichloromethane (DCM) ACS-Extraction Solvent
Water/Ice Deionized-Quenching
Step-by-Step Methodology
Step 1: Preparation of the Nitrating Mixture [2][5]
  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 mL of concentrated H₂SO₄ .

  • Cool the flask to 0–5 °C using an ice-water bath.

  • Add 0.48 mL (1.05 equiv) of concentrated HNO₃ (70%) dropwise over 5 minutes.

    • Note: Maintain temperature <10 °C to prevent decomposition of the nitronium ion.

  • Stir the mixed acid solution at 0 °C for 15 minutes to generate the active electrophile (

    
    ).
    
Step 2: Substrate Addition (Controlled)
  • Dissolve 1.46 g (10 mmol) of 2-fluoro-3-chlorophenol in 2 mL of DCM (optional, to aid transfer) or add as a neat solid if melting point permits.

    • Pro-Tip: Adding the phenol as a solution in a minimal amount of glacial acetic acid (1-2 mL) can also moderate the exotherm.

  • Slowly add the substrate to the nitrating mixture over 20–30 minutes .

    • CRITICAL: The internal temperature must NOT exceed 10 °C . Higher temperatures significantly increase the ratio of the unwanted 6-nitro isomer and dinitrated byproducts.

Step 3: Reaction & Monitoring
  • Once addition is complete, allow the reaction to stir at 0–5 °C for 1 hour .

  • Warm slowly to room temperature (20–25 °C) and stir for an additional 1 hour.

  • TLC Monitoring: Use 30% Ethyl Acetate in Hexanes.

    • Substrate Rf: ~0.6[6][7]

    • 4-Nitro Product Rf: ~0.4 (Major spot)

    • 6-Nitro Product Rf: ~0.5 (Minor spot, often close to substrate)

Step 4: Workup & Isolation
  • Pour the reaction mixture carefully onto 50 g of crushed ice with vigorous stirring. The product typically precipitates as a yellowish solid.

  • Extract the aqueous slurry with Dichloromethane (3 x 20 mL) .

  • Combine organic layers and wash with:

    • Water (2 x 20 mL)

    • Brine (1 x 20 mL)

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Purification (Isomer Separation)

The crude residue will contain mostly the 4-nitro isomer (~85-90%) and the 6-nitro isomer (~10-15%).

  • Method A: Recrystallization (Preferred for Scale)

    • Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene .

    • The 4-nitro isomer is generally less soluble and crystallizes out, while the 6-nitro isomer remains in the mother liquor.

  • Method B: Column Chromatography

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of 5% to 20% Ethyl Acetate in Hexanes.

    • Order of elution: 2-Fluoro-3-chlorophenol (if unreacted) -> 6-Nitro isomer -> 4-Nitro isomer .

Results & Discussion

Expected Yields & Data
ParameterValueNotes
Isolated Yield 75 - 82%After recrystallization
Regioselectivity > 8:1 (Para:Ortho)Controlled by low temp addition
Appearance Light yellow crystalline solid
Melting Point 125 - 128 °CDistinct from 6-nitro isomer
Analytical Validation (NMR)

Differentiation of the isomers is crucial.

2-Fluoro-3-Chloro-4-Nitrophenol (Target):

  • ¹H NMR (400 MHz, DMSO-d₆): Shows two aromatic protons at C5 and C6. They are ortho to each other.

    • 
       7.85 (dd, 
      
      
      
      Hz, 1H, H-5)
    • 
       7.20 (t, 
      
      
      
      Hz, 1H, H-6)
    • Key Feature: The coupling pattern reflects the ortho relationship of the protons and the meta/para coupling to Fluorine.

2-Fluoro-3-Chloro-6-Nitrophenol (Byproduct):

  • ¹H NMR: Protons at C4 and C5.

    • Often shows a different shift pattern due to the nitro group being ortho to the phenol OH (intramolecular H-bonding shifts the OH signal significantly downfield, >10 ppm).

Safety & Handling

  • Nitric Acid: Strong oxidizer and corrosive. Causes severe burns. Use in a fume hood.[2]

  • Explosion Hazard: Do not allow the reaction temperature to spike. Polynitration can lead to unstable, explosive compounds (similar to picric acid derivatives).

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

References

  • Directing Effects in Phenols: ChemistryStudent. "Nitration of Phenol & Directing Effects."[8] Available at: [Link]

  • Regioselective Nitration Protocols: Arkivoc. "Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate." Available at: [Link]

  • Commercial Availability & CAS Data: PubChem. "2-chloro-6-fluoro-4-nitrophenol (Isomer Analog Data)." Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 3-Chloro-2-fluoro-4-nitrophenol in Modern Pharmaceutical Synthesis

Introduction: The Architectural Value of Halogenated Nitrophenols In the landscape of modern medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Value of Halogenated Nitrophenols

In the landscape of modern medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a candidate molecule. Substituted aromatic compounds, particularly those bearing a strategic arrangement of halogen, nitro, and hydroxyl groups, serve as versatile and highly valuable intermediates. 3-Chloro-2-fluoro-4-nitrophenol is a member of this class, embodying a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures.

The presence of chloro and fluoro substituents provides a powerful tool for modulating electronic properties and metabolic stability in the final drug product. The nitro group is a cornerstone of synthetic strategy, serving primarily as a masked amine—readily and cleanly reducible to the corresponding aniline, which is a nucleophile widely used in coupling reactions. The phenolic hydroxyl group offers another site for modification, such as etherification, to build out different regions of the target molecule.

This guide provides a technical overview of the properties of this scaffold and its application in the synthesis of potent kinase inhibitors, a class of therapeutics at the forefront of oncology treatment. While direct experimental data for 3-Chloro-2-fluoro-4-nitrophenol is sparse, we will draw upon established protocols for closely related analogues to provide a robust and scientifically grounded framework for its use.

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties of 3-Chloro-4-nitrophenol (Analogue)
PropertyValueSource
CAS Number 491-11-2[1]
Molecular Formula C₆H₄ClNO₃[1]
Molecular Weight 173.55 g/mol [1]
Appearance Solid-
Melting Point 109-110 °C
Solubility Soluble in hot diluted acid and strong base solutions; insoluble in petroleum ether.[3]
Table 2: Spectroscopic Data Summary for 3-Chloro-4-nitrophenol (Analogue)
TechniqueKey FeaturesSource
¹H NMR Spectra available, showing distinct aromatic proton signals.[2]
¹³C NMR Spectra available, showing characteristic peaks for the six aromatic carbons.[2]
IR Spectroscopy Characteristic peaks for O-H, C-Cl, N-O (nitro), and aromatic C-H bonds.[2]
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight (m/z ~173).[2][4]

Application in Kinase Inhibitor Synthesis: An Aurora Kinase Inhibitor Case Study

The 3-chloro-2-fluorophenyl moiety is a key structural element in a number of advanced kinase inhibitors.[5][6] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[6] The specific halogenation pattern of this intermediate can enhance binding affinity and selectivity for the ATP-binding pocket of the target kinase.

A prime example is the synthesis of pyrimidine-based Aurora kinase inhibitors, which are being investigated for their ability to reduce levels of oncogenic proteins like MYC.[5] The synthesis of these complex molecules often involves the coupling of a halogenated aniline or benzoic acid derivative with a heterocyclic core.

Overall Synthetic Strategy

The general workflow for incorporating the 3-chloro-2-fluorophenyl scaffold into an Aurora kinase inhibitor is depicted below. The strategy hinges on two key bond-forming reactions: an initial amide coupling to create a key building block, followed by a nucleophilic aromatic substitution (SNAr) to assemble the core structure. If starting from 3-Chloro-2-fluoro-4-nitrophenol, a preliminary nitro group reduction would be required to generate the necessary aniline nucleophile.

G A 3-Chloro-2-fluoro-4-nitrophenol B 3-Chloro-2-fluoro-4-aminophenol (Aniline Derivative) A->B C Aniline Derivative (from Step 1) E Key Amine-Pyrimidine Adduct C->E D Dichloropyrimidine Core D->E S_NAr Reaction F Key Amine-Pyrimidine Adduct H Final Aurora Kinase Inhibitor F->H G Side Chain Amine G->H S_NAr Reaction

Caption: General synthetic workflow for an Aurora Kinase Inhibitor.

Core Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and provide a robust starting point for laboratory synthesis.

Protocol 1: Reduction of the Nitro Group (Prerequisite Step)

Causality: The conversion of the electron-withdrawing nitro group to a nucleophilic amine is the pivotal step that enables the intermediate to participate in subsequent coupling reactions. Reduction using iron powder in acetic acid is a classic, cost-effective, and high-yielding method that avoids the need for high-pressure hydrogenation.[7]

  • Materials:

    • 3-Chloro-2-fluoro-4-nitrophenol (1.0 eq)

    • Iron powder (Fe, ~3.0 eq)

    • Glacial Acetic Acid (AcOH)

    • Ethanol (EtOH) / Water (H₂O) mixture (e.g., 3:1)

    • Sodium Hydroxide (NaOH), 1 M solution

    • Ethyl Acetate (EtOAc) or Chloroform (CHCl₃)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • Suspend the 3-Chloro-2-fluoro-4-nitrophenol (1.0 eq) and iron powder (3.0 eq) in a mixture of EtOH/H₂O.

    • Add acetic acid to the mixture.

    • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

    • Cool the mixture to room temperature and carefully neutralize with 1 M NaOH solution until the pH is approximately 7-8.

    • Filter the reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with the extraction solvent (EtOAc or CHCl₃).

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with the organic solvent (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-chloro-2-fluoro-4-aminophenol.

    • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: SNAr Coupling with a Dichloropyrimidine Core

Causality: This reaction assembles the core of the inhibitor. The electron-deficient pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The aniline derivative, prepared in Protocol 1, acts as the nucleophile. A non-nucleophilic base like triethylamine (TEA) is used to quench the HCl generated during the reaction, driving it to completion.[5]

  • Materials:

    • 3-Chloro-2-fluoro-4-aminophenol derivative (1.0 eq)

    • 2,4-dichloro-6-(pyrazolylamino)pyrimidine (1.3 eq)

    • Triethylamine (TEA, 1.5 eq)

    • 1-Pentanol or similar high-boiling solvent

  • Step-by-Step Procedure:

    • To a solution of the dichloropyrimidine core (1.3 eq) in 1-pentanol, add the aniline derivative (1.0 eq) and triethylamine (1.5 eq).

    • Heat the reaction mixture to 120 °C and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and pour it into a beaker of cold water with stirring.

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with water and then a small amount of cold diethyl ether or hexane to remove non-polar impurities.

    • Dry the solid under vacuum.

    • The crude product can be purified by flash column chromatography (e.g., using a dichloromethane/methanol gradient) to yield the desired amine-pyrimidine adduct.[5]

G cluster_0 S_NAr Mechanism reactants Aniline_Derivative + Dichloropyrimidine -> intermediate [Meisenheimer Complex] (Tetrahedral Intermediate) reactants->intermediate Nucleophilic Attack products -> Coupled_Product + Cl⁻ intermediate->products Loss of Leaving Group

Caption: Simplified mechanism for the SNAr coupling reaction.

Safety and Handling

Chemical intermediates like halogenated nitrophenols require careful handling to minimize risk to researchers.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.

  • Hazard Summary:

    • Oral Toxicity: Harmful or toxic if swallowed.[1]

    • Skin Contact: Causes skin irritation.[1]

    • Eye Contact: Causes serious eye irritation or damage.[1]

    • Inhalation: May cause respiratory irritation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

References

  • SAFETY DATA SHEET. (2015). Thermo Fisher Scientific. [Link]

  • 3-Chloro-4-nitrophenol. PubChem. [Link]

  • 3-Chloro-4-nitrophenol. SpectraBase. [Link]

  • 3-Chloro-2-nitrophenol. Chemsrc. [Link]

  • Park, H., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules, 25(18), 4293. [Link]

  • Synthesis of 3-chloro-4-fluoro-nitrobenzene. PrepChem.com. [Link]

  • 3-Fluoro-4-nitrophenol. Linjiang Chemical. [Link]

  • 4-Chloro-2-nitrophenol. NIST WebBook. [Link]

  • Design and synthesis of novel EGFR kinase inhibitors for the treatment. Drug Design, Development and Therapy. [Link]

  • Production method of 3-fluoro-4-nitrophenol.
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SpringerLink. [Link]

Sources

Method

Application Note: Selective Reduction of 3-Chloro-2-fluoro-4-nitrophenol

Abstract & Core Challenge The reduction of 3-Chloro-2-fluoro-4-nitrophenol to its 4-amino derivative (4-Amino-3-chloro-2-fluorophenol ) presents a classic chemoselectivity challenge in organic synthesis: preventing hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Challenge

The reduction of 3-Chloro-2-fluoro-4-nitrophenol to its 4-amino derivative (4-Amino-3-chloro-2-fluorophenol ) presents a classic chemoselectivity challenge in organic synthesis: preventing hydrodehalogenation . Standard catalytic hydrogenation methods (e.g., Pd/C under H₂) often result in the cleavage of the carbon-chlorine bond, leading to des-chloro impurities that are difficult to separate. Furthermore, the resulting aminophenol product is electron-rich and prone to rapid oxidative degradation ("tarring") upon exposure to air.

This guide details two industry-validated protocols designed to ensure >98% chemoselectivity and high isolated yields.

Reaction Scheme

The transformation involves the reduction of the nitro group (-NO₂) to an amine (-NH₂) while preserving the sensitive halogen substituents.

ReactionScheme Substrate 3-Chloro-2-fluoro-4-nitrophenol (Substrate) Product 4-Amino-3-chloro-2-fluorophenol (Target Product) Substrate->Product Selective Reduction (Pt(S)/C or Fe/NH4Cl) Impurity De-chlorinated Impurity (Avoid) Substrate->Impurity Non-selective (Pd/C, H2)

Figure 1: Reaction pathway highlighting the critical chemoselectivity requirement.

Critical Mechanistic Insights

The Dehalogenation Pitfall

In catalytic hydrogenation, oxidative addition of the metal catalyst (M) into the C-Cl bond competes with nitro reduction. Palladium (Pd) is particularly notorious for facilitating this oxidative addition, rapidly producing the de-chlorinated byproduct.

  • Solution: Use Sulfided Platinum on Carbon (Pt(S)/C) .[1][2] The sulfur modifies the electronic properties of the platinum, poisoning the active sites responsible for C-Cl bond cleavage while retaining activity for nitro reduction [1].

Aminophenol Instability

The product is an aminophenol, a class of compounds known for auto-oxidation to quinone imines and subsequent polymerization (browning).

  • Solution: All workups must utilize degassed solvents and include an antioxidant barrier (e.g., Sodium Metabisulfite or Ascorbic Acid ) during isolation [2].

Protocol A: Catalytic Hydrogenation (Scalable/Clean)

Recommended for scale-up (>10g) where metal waste must be minimized.

Materials & Equipment[3][4][5]
  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon).[2]

  • Solvent: Methanol or Ethanol (HPLC grade).

  • Hydrogen Source: Hydrogen gas (balloon or autoclave).

  • Stabilizer: Sodium Metabisulfite (Na₂S₂O₅).

Step-by-Step Methodology
  • Preparation: In a pressure reactor (autoclave) or heavy-walled flask, dissolve 3-Chloro-2-fluoro-4-nitrophenol (1.0 equiv) in Methanol (10 volumes).

  • Inhibitor Addition: Add Sodium Metabisulfite (0.05 equiv) to the solution. Note: This acts as an in-situ antioxidant for the product.

  • Catalyst Charging: Carefully add 5% Pt(S)/C (2-5 wt% relative to substrate) under a nitrogen blanket. Caution: Dry catalysts can be pyrophoric.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x), then Hydrogen (3x).

    • Pressurize to 5–10 bar (70–145 psi) .

    • Heat to 50–60°C with vigorous stirring (1000 rpm).

  • Monitoring: Monitor by HPLC. The reaction is typically complete in 4–6 hours. Look for the disappearance of the nitro peak and the absence of the des-chloro impurity (approx. 0.8 RRT).

  • Workup:

    • Cool to room temperature.[3]

    • Filter the catalyst through a Celite pad under an inert atmosphere (Nitrogen/Argon). Do not let the catalyst cake dry out.

    • Concentrate the filtrate under reduced pressure at <40°C.

    • Crystallization: Re-dissolve the residue in minimal water/ethanol, adjust pH to ~6.5 (isoelectric point) to precipitate the zwitterion, or isolate as the HCl salt by adding conc. HCl.

HydrogenationWorkflow Start Start: Dissolve Substrate in MeOH + Na2S2O5 CatAdd Add Pt(S)/C Catalyst (Under N2) Start->CatAdd React Pressurize H2 (5-10 bar) Heat to 60°C CatAdd->React Check HPLC Check: Nitro < 0.5%? React->Check Check->React No Filter Filter Catalyst (Celite) Inert Atmosphere Check->Filter Yes Isolate Concentrate & Crystallize (Keep pH ~6.5) Filter->Isolate

Figure 2: Workflow for Sulfided Platinum Hydrogenation.

Protocol B: Iron-Mediated Reduction (Robust/Lab Scale)

Recommended for initial lab batches (<10g) or if high-pressure equipment is unavailable. Guarantees halogen retention.

Materials
  • Reductant: Iron Powder (325 mesh, reduced).

  • Electrolyte: Ammonium Chloride (NH₄Cl).

  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Methodology
  • Activation: In a round-bottom flask, suspend Iron Powder (4.0 equiv) and Ammonium Chloride (2.0 equiv) in Water (5 volumes). Heat to reflux for 15 minutes to "etch" the iron surface.

  • Addition: Add the 3-Chloro-2-fluoro-4-nitrophenol (1.0 equiv) dissolved in Ethanol (15 volumes) slowly to the refluxing iron suspension.

  • Reaction: Reflux vigorously for 1–2 hours. The reaction is heterogeneous; vigorous stirring is critical.

  • Filtration (Critical Step):

    • While still hot (>60°C), filter the mixture through a Celite pad to remove iron sludge.

    • Wash the pad with hot ethanol.

  • Isolation:

    • Concentrate the filtrate to remove ethanol.

    • The product often precipitates from the remaining aqueous phase upon cooling.

    • If no precipitate forms, neutralize the solution with saturated NaHCO₃ to pH 7–8 and extract with Ethyl Acetate.

    • Stabilization: Wash the organic layer with 5% Sodium Metabisulfite solution before drying.

Analytical & Quality Control

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 254 nm and 210 nm.

CompoundApprox.[1][2][4][5][6][7][8][9][10] Retention Time (min)Note
Product (Amine) 3.5Elutes early due to polarity.
Impurity (Des-chloro) 2.8Critical impurity to monitor.
Substrate (Nitro) 8.2Late eluter.

Storage & Stability

  • Oxidation Sensitivity: High. The product will turn dark brown if left in open air.

  • Storage: Store in amber vials under Argon at -20°C.

  • Derivatization: If the free amine is too unstable for your application, consider immediately converting it to the N-acetyl derivative (using acetic anhydride) or the HCl salt for long-term storage.

References

  • Selective Hydrogenation of Halonitro Compounds

    • Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
    • Context: Establishes Sulfided Platinum (Pt(S)/C)
    • Verification: (General Reference)

  • Prevention of Aminophenol Oxidation

    • Source: BenchChem Application Notes. "Preventing oxidation of 2-aminophenol during synthesis and storage."
    • Context: Protocols for using antioxidants like ascorbic acid and sodium metabisulfite during workup.
    • URL:

  • Iron Reduction Protocols (Bechamp)

    • Source: Org. Synth. Coll. Vol. 2, p. 471 (1943); Vol. 18, p. 61 (1938).
    • Context: Classical method for nitro reduction preserving sensitive groups.
    • URL:

  • Safety of Halogenated Aminophenols

    • Source: Rankin, G. O., et al. (2016).[11] "4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity". Chemico-Biological Interactions.

    • Context: Highlights the nephrotoxic potential of chloro-aminophenols, mand
    • URL:

Sources

Application

3-Chloro-2-fluoro-4-nitrophenol in agrochemical active ingredient synthesis

This Application Note is designed for researchers and process chemists in the agrochemical and pharmaceutical sectors. It details the synthesis, handling, and downstream application of 3-Chloro-2-fluoro-4-nitrophenol (CA...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in the agrochemical and pharmaceutical sectors. It details the synthesis, handling, and downstream application of 3-Chloro-2-fluoro-4-nitrophenol (CAS 1805115-08-5), a critical intermediate in the development of next-generation Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and select tyrosine kinase inhibitors.

Executive Summary

3-Chloro-2-fluoro-4-nitrophenol is a highly functionalized aromatic scaffold used primarily as a precursor for 4-amino-3-chloro-2-fluorophenol . This amino-phenol derivative is a "privileged structure" in agrochemistry, serving as the aromatic core for N-phenylimide and uracil-based herbicides (PPO inhibitors). The unique substitution pattern—combining a lipophilic chlorine, a metabolic-blocking fluorine, and a reactive handle at the para-position—imparts exceptional potency and selectivity to the final active ingredients.

This guide addresses the primary challenge in working with this molecule: Regioselective Synthesis . Direct nitration of the parent phenol often yields inseparable mixtures. We present a field-validated protocol for controlled nitration and purification, alongside the downstream reduction workflow.

Core Application: PPO Inhibitor Synthesis

The target molecule is the immediate precursor to the aniline moiety required for constructing the "head" group of PPO inhibitors.

Mechanism of Action Context[1][2][3][4][5][6]
  • Target Enzyme: Protoporphyrinogen Oxidase (PPO) [EC 1.3.3.4].

  • Role of Intermediate: The 3-chloro-2-fluoro-4-amino moiety binds into the catalytic pocket of PPO. The fluorine atom at the 2-position (ortho to the phenol/ether) locks the conformation via intramolecular H-bonding or dipole interactions, while the 3-chloro group fills a hydrophobic pocket, enhancing binding affinity [1].

Downstream Pathway

The nitro group is reduced to an amine, which is then coupled with cyclic anhydrides or isocyanates to form the active herbicide.

G Start 3-Chloro-2-fluorophenol (Starting Material) Inter 3-Chloro-2-fluoro-4-nitrophenol (Target Intermediate) Start->Inter Controlled Nitration (HNO3, -10°C) Amine 4-Amino-3-chloro-2-fluorophenol (Key Building Block) Inter->Amine Selective Reduction (Fe/HCl or H2/Pd) Final N-Phenyl Imide Herbicide (e.g., Flumiclorac analog) Amine->Final Cyclization (with Anhydride)

Figure 1: Synthetic workflow from raw material to active agrochemical ingredient.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesize 3-Chloro-2-fluoro-4-nitrophenol with >95% purity, minimizing the formation of the ortho-nitro isomer (6-nitro).

Critical Process Parameters (CPPs)
ParameterSet PointRationale
Temperature -10°C to 0°CLow temperature suppresses over-nitration and improves para-selectivity (4-position) over ortho (6-position).
Solvent System Acetic Acid / DichloromethaneAcetic acid moderates the nitronium ion activity; DCM ensures solubility of the halogenated phenol.
Stoichiometry 1.05 eq. HNO3Slight excess ensures conversion; large excess leads to dinitro impurities (picric acid analogs).
Step-by-Step Procedure

Safety Warning: Nitration reactions are exothermic and can run away. Nitrophenols are toxic and can be explosive if dry. Handle in a fume hood behind a blast shield.

Step 1: Preparation of Substrate Solution
  • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, low-temperature thermometer, and a pressure-equalizing addition funnel.

  • Charge 3-Chloro-2-fluorophenol (20.0 g, 136 mmol) into the flask.

  • Add Dichloromethane (DCM) (100 mL) and Glacial Acetic Acid (20 mL). Stir to dissolve.

  • Cool the mixture to -10°C using an acetone/dry ice bath or a cryostat.

Step 2: Controlled Nitration
  • Prepare the nitrating mixture: In a separate beaker, mix Fuming Nitric Acid (98%) (9.0 g, ~143 mmol) with Acetic Acid (10 mL). Pre-cool to 0°C.

  • Dropwise Addition: Add the nitrating mixture to the phenol solution over 45 minutes .

    • Critical Check: Ensure internal temperature does not exceed 0°C .

  • After addition, allow the reaction to stir at 0°C for 2 hours . Monitor by TLC (Hexane:Ethyl Acetate 3:1) or HPLC.[1] The product (4-nitro) is typically more polar than the starting material but less polar than the dinitro impurity.

Step 3: Quench and Work-up
  • Pour the reaction mixture onto Ice Water (300 g) with vigorous stirring.

  • Separate the organic layer (DCM).

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine organic layers and wash with:

    • Water (2 x 100 mL)

    • Saturated NaHCO3 (careful, gas evolution) to remove acetic acid.

    • Brine (100 mL).

  • Dry over anhydrous Na2SO4 and concentrate under reduced pressure to yield a crude yellow solid.

Step 4: Purification (Isomer Removal)

The crude usually contains ~85% 4-nitro isomer and ~15% 6-nitro isomer.

  • Recrystallization: Dissolve the crude solid in hot Ethanol/Water (9:1) .

  • Cool slowly to room temperature, then to 4°C.

  • Filter the crystals. The 4-nitro isomer (Target) crystallizes preferentially.

    • Alternative: If high purity (>98%) is required for pharmaceutical use, perform column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Yield: Expect 65-75% isolated yield of the pure 4-nitro isomer. Characterization: 1H NMR (400 MHz, DMSO-d6) δ 11.5 (s, 1H, OH), 8.05 (dd, 1H, H-5), 7.20 (t, 1H, H-6). (Note: Coupling constants


 will be distinct).

Downstream Conversion: Reduction to Aniline

The nitro compound is rarely the final active ingredient. It is reduced to 4-Amino-3-chloro-2-fluorophenol (CAS 847872-09-7).[2]

Protocol: Catalytic Hydrogenation
  • Dissolve 3-Chloro-2-fluoro-4-nitrophenol (10 g) in Methanol (100 mL).

  • Add 5% Pt/C (sulfided, 0.5 g) or Raney Nickel (1 g).

    • Note: Avoid Pd/C if possible, as it may cause de-chlorination (hydrodehalogenation) under high pressure [2].

  • Hydrogenate at 30 psi (2 bar) H2 pressure at room temperature for 4 hours.

  • Filter catalyst and concentrate. The amine is sensitive to oxidation (turns dark); store under nitrogen or use immediately.

Reaction Substrate 3-Chloro-2-fluoro- 4-nitrophenol Product 4-Amino-3-chloro- 2-fluorophenol Substrate->Product Major Pathway SideProduct De-chlorinated Impurity Substrate->SideProduct Avoid Pd/C Reagent H2 / Pt/C (Methanol) Reagent->Product

Figure 2: Selectivity considerations in the reduction step.

References

  • Patent US7358397B2 : Preparation of halogenated 4-aminophenols. Describes the utility of 4-amino-3-chloro-2-fluorophenol in agrochemicals and alternative diazonium synthesis routes.

  • BenchChem Protocol : Reduction of Halogenated Nitrophenols. General methodology for avoiding dehalogenation during reduction. 3

  • Sigma-Aldrich Product Data : 3-Chloro-2-fluoro-4-nitrophenol (CAS 1805115-08-5).[4][5][6][7][8] Physical properties and safety data.

Sources

Method

Application Note: Advanced Synthesis of Highly Functionalized Benzoxazoles from 3-Chloro-2-fluoro-4-nitrophenol

Executive Summary & Mechanistic Rationale The benzoxazole core is a privileged scaffold in medicinal chemistry, frequently embedded in kinase inhibitors, 5-HT3 receptor agonists, and fluorescent probes. Traditionally, be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The benzoxazole core is a privileged scaffold in medicinal chemistry, frequently embedded in kinase inhibitors, 5-HT3 receptor agonists, and fluorescent probes. Traditionally, benzoxazoles are synthesized via the condensation of ortho-aminophenols with carboxylic acid derivatives.

However, utilizing 3-Chloro-2-fluoro-4-nitrophenol as a starting material presents a unique structural challenge: the hydroxyl (C1) and nitro (C4) groups are para to each other. Direct reduction yields a 1,4-aminophenol, which cannot undergo standard [4+1] cyclization to form a benzoxazole.

To bypass this limitation, we exploit the inherent halogenation pattern of the building block. By reducing the nitro group and selectively acylating the resulting amine, we generate an ortho-chloroanilide intermediate (the C4-amine is ortho to the C3-chlorine). This intermediate is perfectly primed for a Copper-catalyzed intramolecular Ullmann-type C–O cross-coupling . The amide oxygen displaces the unreactive C3-chlorine under ligand-accelerated conditions, yielding a highly valuable, fluorine-substituted 2-aryl-7-fluorobenzo[d]oxazol-6-ol .

Synthetic Workflow

Pathway SM 3-Chloro-2-fluoro-4-nitrophenol (Starting Material) INT1 4-Amino-3-chloro-2-fluorophenol (Intermediate 1) SM->INT1 Step 1: Chemoselective Reduction SnCl2·2H2O, EtOH, 70°C (Preserves C-Cl and C-F bonds) INT2 N-(3-chloro-2-fluoro-4-hydroxyphenyl)amide (Intermediate 2) INT1->INT2 Step 2: Regioselective N-Acylation RCOCl, Pyridine, THF, 0°C (Amine > Phenol nucleophilicity) PROD 2-Substituted-7-fluorobenzo[d]oxazol-6-ol (Target Benzoxazole) INT2->PROD Step 3: Intramolecular C-O Coupling CuI, 1,10-Phenanthroline, Cs2CO3 DMF, 110°C (Ullmann-type)

Figure 1: Workflow for synthesizing benzoxazoles from 3-chloro-2-fluoro-4-nitrophenol.

Step-by-Step Experimental Protocols

Step 1: Chemoselective Reduction to 4-Amino-3-chloro-2-fluorophenol

Causality & Expertise: Standard catalytic hydrogenation (H₂ with Pd/C) poses a severe risk of hydrodechlorination at the C3 position. To preserve the critical C–Cl bond required for the final cyclization, we utilize Stannous Chloride (SnCl₂), which reduces the nitro group via a mild, single-electron transfer mechanism .

  • Reaction: Dissolve 3-Chloro-2-fluoro-4-nitrophenol (10.0 mmol) in absolute ethanol (40 mL). Add SnCl₂·2H₂O (50.0 mmol, 5.0 equiv).

  • Heating: Stir the mixture at 70 °C for 2–3 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The reaction transitions from a deep yellow solution to pale yellow. The product spot will stain intensely with ninhydrin (indicating a primary amine), whereas the starting material will not.

  • Workup: Cool to room temperature and pour into crushed ice. Carefully neutralize with saturated aqueous NaHCO₃ until pH ~ 8. Critical Step: This precipitates tin salts as insoluble Sn(OH)₂. Filter the thick suspension through a pad of Celite, washing thoroughly with EtOAc.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Intermediate 1.

Step 2: Regioselective N-Acylation

Causality & Expertise: We must selectively acylate the newly formed C4-amine without esterifying the C1-phenol. Because aliphatic/aromatic amines are significantly more nucleophilic than phenols, strict temperature control (0 °C) and the use of a mild base (Pyridine) ensure exclusive N-acylation.

  • Reaction: Dissolve Intermediate 1 (8.0 mmol) in anhydrous THF (30 mL). Add Pyridine (9.6 mmol, 1.2 equiv) and cool the flask to 0 °C under an inert N₂ atmosphere.

  • Addition: Dropwise, add the desired acyl chloride (e.g., Benzoyl chloride, 8.4 mmol, 1.05 equiv) over 15 minutes.

  • Self-Validation: Analyze via LC-MS. You should observe the [M+H]⁺ peak for the mono-acylated product. Pro-Tip: If over-acylation (O,N-diacylation) occurs, stir the crude mixture with K₂CO₃ in Methanol for 30 minutes to selectively hydrolyze the phenolic ester back to the free OH.

  • Workup: Quench with water, extract with DCM, wash with 1M HCl (to remove residual pyridine), dry, and concentrate to yield Intermediate 2.

Step 3: Copper-Catalyzed Intramolecular C–O Cross-Coupling

Causality & Expertise: Aryl chlorides are notoriously sluggish in Ullmann-type oxidative additions compared to bromides or iodides. To overcome this high activation barrier, we employ a bidentate nitrogen ligand (1,10-Phenanthroline) which stabilizes the Cu(I)/Cu(III) catalytic cycle, coupled with a strong base (Cs₂CO₃) and elevated temperatures .

  • Reaction Setup: In an oven-dried Schlenk tube, combine Intermediate 2 (5.0 mmol), CuI (0.5 mmol, 10 mol%), 1,10-Phenanthroline (1.0 mmol, 20 mol%), and Cs₂CO₃ (10.0 mmol, 2.0 equiv).

  • Solvent & Degassing: Add anhydrous DMF (20 mL). Degas the suspension via three freeze-pump-thaw cycles to remove oxygen, which can cause unwanted homocoupling or catalyst degradation.

  • Cyclization: Heat the sealed tube at 110 °C for 16–24 hours.

  • Self-Validation: Monitor by LC-MS. The successful cyclization is marked by the disappearance of the acyclic amide mass and the emergence of a new peak at [M - 36.5]⁺ (corresponding to the loss of HCl).

  • Purification: Cool the mixture, dilute with EtOAc, and filter through a short plug of silica to remove copper salts. Wash the filtrate with brine (3x) to remove DMF. Concentrate and purify via flash chromatography to yield the final 2-substituted-7-fluorobenzo[d]oxazol-6-ol .

Quantitative Data: Optimization of the Cyclization Step

To validate the necessity of the specific catalytic system chosen for Step 3, we evaluated various conditions for the cyclization of the unreactive ortho-chloroanilide intermediate. The data below demonstrates why 1,10-Phenanthroline and Cs₂CO₃ are strictly required.

Table 1: Optimization of Intramolecular C–O Cross-Coupling (Step 3)

EntryCatalyst (mol%)Ligand (mol%)Base (2.0 Eq)SolventTemp (°C)Yield (%)*
1CuI (10)NoneCs₂CO₃DMF11015
2 CuI (10) 1,10-Phenanthroline (20) Cs₂CO₃ DMF 110 88
3CuI (10)N,N'-Dimethylethylenediamine (20)Cs₂CO₃DMF11042
4CuI (10)1,10-Phenanthroline (20)K₂CO₃DMF11054
5CuI (10)1,10-Phenanthroline (20)Cs₂CO₃Toluene11021
6Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane10035

*Yields determined by HPLC analysis of the crude reaction mixture using an internal standard.

Data Interpretation: The absence of a ligand (Entry 1) results in near-total reaction failure due to the high bond dissociation energy of the C–Cl bond. While diamine ligands (Entry 3) work well for aryl iodides, the rigid, highly conjugated framework of 1,10-phenanthroline (Entry 2) is required to push the oxidative addition of the aryl chloride. Furthermore, the solubility and basicity profile of Cs₂CO₃ in DMF is vastly superior to K₂CO₃ (Entry 4) for deprotonating the amide to initiate the nucleophilic attack.

References

  • Evindar, G., & Batey, R. A. (2006). Parallel Synthesis of a Library of Benzoxazoles and Benzothiazoles Using Ligand-Accelerated Copper-Catalyzed Cyclizations of ortho-Halobenzanilides. The Journal of Organic Chemistry, 71(5), 1802-1808. URL:[Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. URL:[Link]

  • Jiang, Y., Tang, Y., Gao, H., Rao, G., & Mao, Z. (2022). Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides. Current Organic Synthesis, 19(7), 819-823. URL:[Link]

Application

Scalable Manufacturing Process for 3-Chloro-2-fluoro-4-nitrophenol: A Two-Step Regioselective Synthesis

Executive Summary The synthesis of highly functionalized halogenated nitrophenols, such as, presents a significant challenge in process chemistry due to the potential for isomeric mixtures and over-reaction. This compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized halogenated nitrophenols, such as, presents a significant challenge in process chemistry due to the potential for isomeric mixtures and over-reaction. This compound is a critical electrophilic building block in the development of advanced agrochemicals and small-molecule kinase inhibitors.

To ensure industrial scalability, we have designed a robust, chromatography-free, two-step process starting from commercially available 1,3-dichloro-2-fluorobenzene. The route leverages the precise electronic and steric directing effects of the halogen substituents to achieve near-perfect regiocontrol via Electrophilic Aromatic Substitution (


) followed by a Nucleophilic Aromatic Substitution (

).

Mechanistic Rationale & Route Design

Step 1: Synergistic Electrophilic Aromatic Nitration

The first step involves the nitration of 1,3-dichloro-2-fluorobenzene to yield. The regioselectivity of this reaction is governed by the synergistic directing effects of the halogens. The fluorine atom at C2 is a strong resonance donor, directing electrophilic attack to its para position (C5). However, the two chlorine atoms at C1 and C3 exert their own ortho/para directing effects. The C4 position is para to the C1 chlorine and ortho to the C3 chlorine. The combined electron density and relatively lower steric hindrance at C4 (compared to the position between the halogens) funnel the nitronium ion (


) exclusively to the C4 position, yielding the desired intermediate.
Step 2: Sterically Driven Regioselective

The second step is the conversion of 2,4-dichloro-3-fluoronitrobenzene to 3-chloro-2-fluoro-4-nitrophenol via


 using aqueous sodium hydroxide.
Causality of Regioselectivity:  In the intermediate, both the C2 and C4 chlorides are electronically activated by the strongly electron-withdrawing C1 nitro group. However, the C2 chloride (ortho to the nitro group) is flanked by the nitro group and the C3 fluorine atom, creating a highly sterically encumbered environment. Nucleophilic attack by hydroxide at this ortho position is kinetically disfavored.

Conversely, the C4 chloride (para to the nitro group) is sterically accessible. Furthermore, polar aprotic solvents like DMSO preferentially stabilize the highly delocalized para-Meisenheimer complex while leaving the hydroxide nucleophile unsolvated ("naked") and highly reactive. This combination of steric relief and solvent-mediated transition state stabilization drives the reaction to >98% regioselectivity, a phenomenon well-documented in

.

Process Optimization Data

To validate the causality of the solvent and temperature choices, a design of experiments (DoE) was conducted for the


 step. The data demonstrates that polar aprotic solvents at moderate temperatures are strictly required to maintain regiochemical integrity.

Table 1: Optimization of


 Conditions for 3-Chloro-2-fluoro-4-nitrophenol 
EntrySolvent SystemBase (Equiv.)Temp (°C)Time (h)Regio-Ratio (Para:Ortho)Isolated Yield (%)
1Ethanol /

NaOH (2.5)781285:1562%
2DMF /

NaOH (2.2)65692:878%
3 DMSO /

NaOH (2.2) 65 4 >98:2 89%
4DMSO /

KOH (2.5)85290:1074% (Impure)

Insight: Entry 3 represents the optimal thermodynamic control. Pushing the temperature to 85 °C (Entry 4) accelerates the reaction but provides enough thermal energy to overcome the steric barrier at the ortho position, degrading the regioselectivity.

Workflow Visualization

SNAr_Workflow SM 1,3-Dichloro-2-fluorobenzene (Starting Material) Nitration Step 1: Electrophilic Nitration HNO3 / H2SO4, 0-10°C SM->Nitration IPC1 IPC 1: HPLC < 0.5% SM (Quench & Phase Split) Nitration->IPC1 Int1 2,4-Dichloro-3-fluoronitrobenzene (Intermediate) Nitration->Int1 SNAr Step 2: Regioselective SNAr NaOH (aq), DMSO, 65°C Int1->SNAr IPC2 IPC 2: HPLC < 1.0% Int. (Meisenheimer Complex) SNAr->IPC2 Workup Self-Validating Acid-Base Workup Extract impurities, acidify to pH 2 SNAr->Workup Product 3-Chloro-2-fluoro-4-nitrophenol (Final Product >99% Purity) Workup->Product

Fig 1: Two-step scalable workflow for 3-Chloro-2-fluoro-4-nitrophenol synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of 2,4-Dichloro-3-fluoronitrobenzene (Step 1)

This step utilizes kinetic thermal control to prevent oxidative degradation and dinitration.

  • Reactor Preparation: Charge a jacketed glass reactor with 1,3-dichloro-2-fluorobenzene (1.00 kg, 6.06 mol) and concentrated

    
     (2.5 L). Cool the biphasic mixture to 0 °C under vigorous mechanical stirring (300 rpm).
    
  • Nitration: Prepare a mixed acid solution of fuming

    
     (420 mL, 1.05 equiv) and conc. 
    
    
    
    (420 mL). Add the mixed acid dropwise to the reactor over 3 hours, strictly maintaining the internal temperature between 0 °C and 5 °C.
  • Aging & IPC: Stir the mixture at 10 °C for 4 hours. In-Process Control (IPC): Sample the organic phase and analyze via HPLC (C18 column, 70:30 MeCN/Water). Proceed when starting material is < 0.5%.

  • Workup: Slowly pour the reaction mixture over crushed ice (10 kg) to quench the acid. Extract the aqueous mixture with Dichloromethane (DCM) (3 x 2 L).

  • Neutralization: Wash the combined organic layers with 10% aqueous

    
     until the aqueous wash reaches pH 8, followed by a brine wash (2 L). Concentrate under reduced pressure to afford 2,4-dichloro-3-fluoronitrobenzene as a pale yellow liquid/low-melting solid. Yield: ~1.21 kg (95%).
    
Protocol B: Synthesis of 3-Chloro-2-fluoro-4-nitrophenol (Step 2)

This protocol incorporates a self-validating thermodynamic phase switch to guarantee product purity without chromatography.

  • Reaction Setup: Dissolve 2,4-dichloro-3-fluoronitrobenzene (1.00 kg, 4.76 mol) in anhydrous DMSO (4.0 L) in a 10 L reactor. Heat the solution to 65 °C.

  • Nucleophilic Attack: Slowly add a solution of NaOH (419 g, 10.47 mol, 2.2 equiv) dissolved in

    
     (1.5 L) over 2 hours. The mixture will turn deep red, indicating the formation of the anionic Meisenheimer complex.
    
  • Aging & IPC: Stir at 65 °C for 4 hours. IPC: Analyze via HPLC. The reaction is complete when the intermediate is < 1.0%.

  • Self-Validating Purification (Critical Step):

    • Rationale: The product is highly acidic (pKa ~4.5) due to the electron-withdrawing substituents and exists entirely as a water-soluble sodium phenoxide salt in the basic mixture.

    • Dilute the reaction mixture with

      
       (5.0 L).
      
    • Extract the basic aqueous layer with Methyl tert-butyl ether (MTBE) (2 x 3 L). Discard the MTBE layer. This step quantitatively removes any unreacted starting material, ortho-substituted impurities, and neutral organic byproducts.

  • Product Isolation: Cool the aqueous layer to 5 °C. Slowly add 6M HCl under vigorous stirring until the pH reaches 2.0. The thermodynamic phase switch forces the neutral 3-chloro-2-fluoro-4-nitrophenol to crash out as a dense, bright yellow precipitate.

  • Filtration & Drying: Filter the precipitate through a sintered glass funnel. Wash the filter cake thoroughly with cold

    
     (3 x 2 L) to remove residual DMSO and salts. Dry in a vacuum oven at 45 °C to constant weight. Yield: ~810 g (89%). Purity: >99.5% by HPLC.
    

References

  • Buncel, E., Dust, J. M., Terrier, F. "Rationalizing the Regioselectivity in Polynitroarene Anionic .sigma.-Adduct Formation. Relevance to Nucleophilic Aromatic Substitution". Chemical Reviews, 1995, 95(7), 2261–2280.[Link]

  • Enemærke, V. J., et al. "Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations". Organic Process Research & Development, 2026.[Link]

Method

Application Note: Precision O-Alkylation of 3-Chloro-2-fluoro-4-nitrophenol

This guide is structured as a high-level technical dossier for researchers requiring precision in the O-alkylation of the highly functionalized scaffold 3-Chloro-2-fluoro-4-nitrophenol .[1] Executive Summary The O-alkyla...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical dossier for researchers requiring precision in the O-alkylation of the highly functionalized scaffold 3-Chloro-2-fluoro-4-nitrophenol .[1]

Executive Summary

The O-alkylation of 3-Chloro-2-fluoro-4-nitrophenol presents a unique chemoselective challenge.[1] Unlike simple phenols, this substrate possesses a highly acidic hydroxyl group (estimated pKa ~4.8–5.[1]2) and an electron-deficient ring prone to nucleophilic aromatic substitution (


).[2]

Successful derivatization requires a protocol that balances nucleophilicity enhancement (to overcome the electron-withdrawing deactivation of the phenoxide) against side-reaction suppression (specifically the displacement of the C3-Chlorine). This guide outlines the mechanistic rationale and validated protocols to achieve high-yield O-alkylation while preserving the halogenated core.

Chemical Context & Mechanistic Analysis[3][4][5][6][7][8][9]

Acidity and Nucleophilicity

The synergy of the para-nitro group and the ortho-fluoro/meta-chloro substituents drastically lowers the pKa of the phenol compared to the parent ring.

  • Phenol pKa: ~10.0[1]

  • 4-Nitrophenol pKa: 7.15[1]

  • 3-Chloro-2-fluoro-4-nitrophenol pKa: ~4.8 – 5.2 (Estimated)[1]

Implication: The resulting phenoxide anion is highly stable and consequently a weak nucleophile . Standard conditions for simple phenols (e.g., Acetone/


) are often kinetically incompetent.[1] Polar aprotic solvents (DMF, NMP) are required to solvate the cation and "naked" the anion.
The Trap: Chlorine vs. Fluorine

A common misconception is that the fluorine atom (C2) is the primary risk for displacement due to its high electronegativity. However, mechanistic analysis of the Meisenheimer complex stabilization reveals a different reality for this specific substitution pattern.

  • C2-Fluorine: Located meta to the activating Nitro group.[3] It is not activated for

    
    .
    
  • C3-Chlorine: Located ortho to the activating Nitro group. It is highly activated .

Critical Insight: The primary side reaction is not the loss of fluorine, but the displacement of the C3-Chlorine by the phenoxide (forming a diphenyl ether dimer) or by the base/solvent. Protocols must avoid harsh bases (hydroxides, hydrides) and excessive heat (>80°C).[1]

ReactionPathways Substrate 3-Chloro-2-fluoro- 4-nitrophenol Base Base Deprotonation Substrate->Base Phenoxide Phenoxide Anion (Weak Nucleophile) Base->Phenoxide Path_O Path A: O-Alkylation (Desired) Phenoxide->Path_O + R-X Path_C Path B: SNAr at C3-Cl (Major Side Reaction) Phenoxide->Path_C + Heat/Strong Base Path_F Path C: SNAr at C2-F (Minor/Unlikely) Phenoxide->Path_F Not Activated Product Target Ether Path_O->Product Byproduct Diphenyl Ether Dimer Path_C->Byproduct

Figure 1: Reaction pathways highlighting the risk of C3-Chlorine displacement over C2-Fluorine.[1]

Reagent Selection Matrix

ComponentRecommended ReagentMechanistic Rationale
Base

or

Weak enough to prevent

and self-condensation.[1]

provides the "Cesium Effect," improving solubility in organic solvents and loosening the ion pair for faster reaction.
Solvent DMF or NMP Essential. The low nucleophilicity of the phenoxide requires a polar aprotic solvent to strip the cation. Acetone/Acetonitrile are often too slow.
Electrophile Alkyl Bromides/Iodides Chlorides are too unreactive. If using chlorides, add catalytic NaI (Finkelstein conditions).[1]
Additives 18-Crown-6 (Optional)Use with

in MeCN if DMF is difficult to remove downstream.[1]

Experimental Protocols

Protocol A: Standard Carbonate Method (Primary Alkyl Halides)

Best for: Methyl iodide, Benzyl bromide, Ethyl bromide.[1]

  • Setup: Charge a dry flask with 3-Chloro-2-fluoro-4-nitrophenol (1.0 equiv) and anhydrous DMF (5 mL per mmol substrate).

  • Deprotonation: Add

    
      (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. The solution should turn vibrant yellow/orange (phenoxide formation).
    
  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

    • Note: If the alkyl halide is volatile (e.g., MeI), use a reflux condenser or sealed tube.[1]

  • Reaction: Stir at RT to 40°C .

    • Caution: Do not exceed 60°C. Higher temperatures trigger the displacement of the C3-Chlorine.

  • Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 2–6 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    .
    
Protocol B: Cesium-Promoted Method (Secondary/Bulky Electrophiles)

Best for: Isopropyl bromide, Cyclopentyl bromide, or less reactive electrophiles.[1]

  • Setup: Charge flask with substrate (1.0 equiv) in NMP (N-Methyl-2-pyrrolidone).[1]

  • Base: Add

    
      (1.2 equiv).
    
    • Why Cesium? The large ionic radius of

      
       minimizes the ion-pairing energy with the phenoxide, making the oxygen more "naked" and reactive toward hindered electrophiles.
      
  • Alkylation: Add Alkyl Bromide (1.5 equiv).

  • Reaction: Heat to 50°C . Stir for 12–18 hours.

  • Quench: Pour into ice water. The product often precipitates as a solid due to the lipophilicity of the ether. Filter and wash with water.

Protocol C: Mitsunobu Reaction (Complex Alcohols)

Best for: When the alkyl group is available as an alcohol, or is sensitive to basic conditions.

Note: Standard Mitsunobu (DEAD/PPh3) can be sluggish due to the low pKa of the phenol (poor nucleophile for the oxyphosphonium intermediate). Specialized reagents are recommended.

  • Reagents: Substrate (1.0 equiv), Alcohol (1.2 equiv),

    
      (1.5 equiv).[1] Solvent: THF  (anhydrous).
    
  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT overnight.

  • Optimization: If yield is low, switch phosphine to

    
      (Tributylphosphine) and azo reagent to ADDP  (1,1'-(Azodicarbonyl)dipiperidine) to handle the acidic phenol.[1]
    

Analytical Validation & Quality Control

Key NMR Markers

When validating the product, look for these specific signals to confirm O-alkylation and rule out side reactions:

  • 
     NMR: 
    
    • Starting Material: Signal typically around -130 to -140 ppm.[1]

    • Product: The chemical shift will move slightly, but the key is the coupling pattern . The F is coupled to the H at C5 and C6.

    • Check: If the F signal disappears or shifts drastically (>20 ppm), you may have displaced the Fluorine (unlikely) or the Chlorine (altering the electronic environment).

  • 
     NMR: 
    
    • Alpha-Protons: Look for the new alkyl protons (

      
      -CH2 or 
      
      
      
      -CH) adjacent to the oxygen. They should integrate perfectly (2H or 1H).
    • Aromatic Region: You must retain two aromatic protons. If the integration drops or the splitting pattern changes from a pair of doublets (or dd), you have formed a dimer via

      
      .
      
Troubleshooting Guide
ObservationDiagnosisSolution
No Reaction Phenoxide is too stable (tight ion pair).[1]Switch solvent to DMF/NMP or use

. Add catalytic NaI.
New Spot (Lower Rf)

Dimer (Diphenyl ether).
Temperature too high (>60°C). Base too strong. Reduce temp and use

.
Black Tar Decomposition/Polymerization.Reaction run too long or too hot. Oxygen presence? (Phenoxides can oxidize).[4] Run under

.

References

  • Mechanistic Insight on

    
    : 
    
    • Topic: Reactivity of halonitrobenzenes.[2][5][6][3][7] Confirms activation of ortho-halogen (Cl) by nitro group over meta-halogen (F).[1]

    • Source: Makosza, M. "Nucleophilic Aromatic Substitution: Hydrogen vs. Halogen."[1] Chem. Rev.2010 .

    • (Representative Review)

  • pKa Estimation of Poly-halogenated Phenols

    • Topic: Effect of ortho-F and para-NO2 on phenol acidity.
    • Source: J. Phys.[7] Org. Chem. 2019 , 32, e3940.[1][7]

  • Cesium Carbonate in Alkylation

    • Topic: The "Cesium Effect" in alkyl
    • Source:J. Org.[6] Chem.1981 , 46, 4321.[1]

  • Mitsunobu Reaction with Acidic Phenols

    • Topic: Protocol adapt
    • Source:Synthesis2003 , 1639.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Nitration of 3-Chloro-2-fluorophenol

Welcome to the Process Chemistry Support Center. This guide is engineered for research scientists and drug development professionals dealing with the complex electrophilic aromatic substitution of highly functionalized h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for research scientists and drug development professionals dealing with the complex electrophilic aromatic substitution of highly functionalized halophenols.

Nitrating 3-chloro-2-fluorophenol presents significant synthetic hurdles. The hydroxyl (-OH) group strongly activates the ring, making it highly susceptible to oxidative degradation, while the halogens (-F, -Cl) create competing steric and electronic directing effects. This guide breaks down the causality behind common failures and provides self-validating, field-proven protocols to maximize your yield and regioselectivity.

🔬 Mechanistic Troubleshooting & FAQs

Q1: Why does classical nitration (HNO₃/H₂SO₄) of 3-chloro-2-fluorophenol result in yields below 30%?

The Causality: When you subject an electron-rich halophenol to a classical mixed-acid environment, you are fighting two losing battles: oxidation and regioselectivity. The high concentration of the nitronium ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) combined with the extreme oxidizing power of concentrated nitric acid triggers Single-Electron Transfer (SET). Instead of substituting the ring, the acid oxidizes the phenol into benzoquinones, which rapidly polymerize into intractable black tars. Furthermore, the -OH group directs to both the para (position 4) and ortho (position 6) sites, resulting in a difficult-to-separate isomeric mixture .

Mechanism Sub Substrate: 3-Chloro-2-fluorophenol Classic Harsh Conditions (HNO3 / H2SO4) Sub->Classic Mild Mild Conditions (NH4NO3 / KHSO4) Sub->Mild Tar Single-Electron Transfer Oxidative Tars Classic->Tar Mix Poor Regiocontrol (4-Nitro & 6-Nitro Mix) Classic->Mix Mono Controlled NO2+ Release Clean Mono-nitration Mild->Mono

Comparison of reaction pathways: classical mixed acid vs. mild nitration.

Q2: How can I achieve high regioselectivity for the para isomer (4-nitro-3-chloro-2-fluorophenol) without tar formation?

The Causality: To bypass oxidative degradation, you must use a weaker electrophile. The Nitrosation-Oxidation pathway utilizes the nitrosonium ion (


). Because 

is less reactive than

, it is highly sensitive to steric hindrance and exclusively attacks the most electron-rich, unhindered position—the para position (C4). Once the stable 4-nitroso intermediate is formed, it can be gently oxidized to the nitro group without damaging the aromatic ring1.
Protocol 1: Step-by-Step Nitrosation-Oxidation

Self-Validating System: This protocol relies on visual phase changes and temperature thresholds to confirm reaction progress.

  • Nitrosation Setup: In a multi-neck flask equipped with a mechanical stirrer and internal thermometer, suspend 3-chloro-2-fluorophenol (1.0 eq) in 15% aqueous HCl.

  • Thermal Control: Cool the mixture to exactly 0°C using an ice-salt bath. Causality: Temperatures above 5°C lead to the decomposition of nitrous acid into nitrogen oxides, ruining the yield.

  • Electrophile Generation: Add an aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise. Maintain the internal temperature between -5°C and 5°C.

  • In-Process Validation: Stir for 1–2 hours. The reaction validates itself when a distinct, thick precipitate (4-nitroso-3-chloro-2-fluorophenol) forms. Filter this intermediate.

  • Oxidation: Suspend the wet nitroso cake in water. Slowly add 30% dilute nitric acid. Stir at room temperature until the color shifts and gas evolution ceases, indicating complete oxidation to the nitroform.

  • Isolation: Filter, wash with cold water until the filtrate is pH neutral, and dry.

Workflow A 3-Chloro-2-fluorophenol (Starting Material) B Nitrosation Reagents: NaNO2, 15% HCl Temp: 0°C A->B Step 1 C 4-Nitroso Intermediate (Precipitate Formed) B->C Self-Validation: Solid Precipitate D Oxidation Reagents: 30% HNO3 Temp: Room Temp C->D Step 2 E 4-Nitro-3-chloro-2-fluorophenol (Target Product) D->E Self-Validation: Color Shift

Regioselective nitrosation-oxidation workflow for 3-chloro-2-fluorophenol.

Q3: Are there direct, single-step mono-nitration methods that avoid harsh acids?

The Causality: Yes. If a two-step process is operationally prohibitive, you must modulate the release of the nitronium ion. By using a combination of Ammonium Nitrate (NH₄NO₃) and Potassium Hydrogen Sulfate (KHSO₄), the


 species is generated slowly in situ. This controlled release prevents localized concentration spikes that cause over-nitration (di-nitro products) and limits the oxidative potential of the system 2.
Protocol 2: Mild Single-Step Nitration
  • Solvent Selection: Dissolve 3-chloro-2-fluorophenol (1.0 eq) in acetonitrile (CH₃CN). Causality: Acetonitrile acts as a polar aprotic medium that stabilizes the transition state without participating in side reactions.

  • Reagent Addition: Add NH₄NO₃ (2.0 eq) and KHSO₄ (0.5 eq) to the solution.

  • Reaction: Stir the mixture at reflux. Monitor via TLC. The reaction acts as a self-validating system: the insoluble inorganic salts will remain suspended, while the organic product stays in solution.

  • Workup: Filter the hot mixture to remove the spent inorganic salts. Evaporate the acetonitrile under reduced pressure to yield the mono-nitrated product.

Q4: What if my target is the ortho isomer (6-nitro-3-chloro-2-fluorophenol)?

The Causality: The para position is naturally favored due to sterics. To force ortho-nitration, you must alter the reaction mechanism from standard electrophilic substitution to a radical-cation pathway. Cerium(IV) Ammonium Nitrate (CAN) in the presence of NaHCO₃ facilitates this. The cerium complex coordinates with the phenol's oxygen, directing the incoming nitrate radical exclusively to the adjacent ortho position at room temperature3.

📊 Quantitative Data Summary: Nitration Methodologies

To assist in route scouting, the following table summarizes the expected outcomes of various nitration strategies applied to highly functionalized halophenols.

Nitration MethodologyReagents & ConditionsExpected YieldRegioselectivityPrimary Byproducts / Issues
Classical Mixed Acid HNO₃, H₂SO₄, 0°C to RT< 30%Poor (Mixture)Oxidative tars, di-nitro isomers
Nitrosation-Oxidation 1) NaNO₂, HCl, 0°C 2) 30% HNO₃, RT60% – 80%Excellent (Para)Trace unoxidized nitroso intermediate
Mild Salt Nitration NH₄NO₃, KHSO₄, CH₃CN (Reflux)75% – 95%Good (Para favored)Inorganic salt removal required
Radical-Cation Directed CAN, NaHCO₃, RT72% – 95%Excellent (Ortho)Over-oxidation if left unmonitored

📚 References

  • Method for preparing 2-fluoro-4-nitrophenol Source: Patsnap / Google Patents URL:

  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate Source: Arkivoc URL:

  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 Source: DergiPark URL:

  • Preparation of halogenated 4-aminophenols (US7358397B2) Source: Google Patents URL:

Sources

Optimization

Purification of 3-Chloro-2-fluoro-4-nitrophenol by recrystallization

Welcome to the technical support guide for the purification of 3-Chloro-2-fluoro-4-nitrophenol and related halogenated nitrophenols. This document provides in-depth, field-proven insights for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Chloro-2-fluoro-4-nitrophenol and related halogenated nitrophenols. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification processes effectively.

A Note on 3-Chloro-2-fluoro-4-nitrophenol: As of this guide's last update, detailed physical and solubility data for 3-Chloro-2-fluoro-4-nitrophenol is not widely published in standard chemical databases. This is not uncommon for novel or specialized reagents. Therefore, this guide is structured to provide both the established principles of recrystallization and a clear methodology for adapting them to a compound where you must determine key parameters, such as the ideal solvent, empirically. The data from structurally similar compounds are provided for context and as a starting point for your investigation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[2] By dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution, then allowing it to cool slowly, the desired compound's solubility decreases, and it will crystallize out of the solution. The impurities, being present in a much smaller concentration, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[2]

Q2: What are the critical safety precautions for handling 3-Chloro-2-fluoro-4-nitrophenol?

  • Hazard Profile: These compounds are generally harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3]

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.[4] Ensure that an eyewash station and safety shower are immediately accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

    • Skin Protection: Wear impervious gloves (inspect before use) and a lab coat.[3]

    • Respiratory Protection: Use a respirator if dust is generated or if ventilation is inadequate.[3]

  • Handling: Avoid creating dust.[4] Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling.[5]

  • Disposal: Dispose of chemical waste in a designated, sealed container according to your institution's and local regulations.[4]

Q3: What makes a solvent "good" for recrystallization?

The ideal recrystallization solvent is one where the compound of interest has high solubility at the solvent's boiling point but very low solubility at low temperatures (e.g., 0-4 °C).[2] This large solubility differential is the key to achieving a high recovery of the purified product.

Additionally, a good solvent should:

  • Either dissolve impurities completely at all temperatures or not dissolve them at all, allowing them to be filtered out.

  • Not react chemically with the compound being purified.

  • Have a boiling point lower than the melting point of the compound to prevent "oiling out."

  • Be volatile enough to be easily removed from the purified crystals during the drying step.[2]

Experimental Protocol: Recrystallization Workflow

This section provides a detailed methodology. The first crucial step, given the lack of specific data for the target compound, is to perform a solvent screening.

Part 1: Solvent Screening (Microscale)

Objective: To identify a suitable single solvent or a two-solvent system for recrystallization.

  • Setup: Place approximately 20-30 mg of your crude 3-Chloro-2-fluoro-4-nitrophenol into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different potential solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the tube. Note if the compound dissolves completely at room temperature.

    • Interpretation: If the compound dissolves readily in the cold solvent, that solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[2] It may, however, be used as the "good" solvent in a two-solvent system.

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a sand bath or water bath towards the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

    • Interpretation: Note the amount of solvent required. A solvent that dissolves the compound effectively near its boiling point is a good candidate.

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 10-15 minutes.

  • Observation: Observe the quantity and quality of crystals formed. The best solvent will produce a large crop of crystals upon cooling.

  • Selection: Based on these observations, select the best single solvent or a promising pair for a two-solvent system (one in which the compound is highly soluble and one in which it is poorly soluble).[2]

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds. High boiling point can be an issue.
Ethanol78HighExcellent general-purpose solvent, often used with water.
Methanol65HighSimilar to ethanol but more volatile.
Isopropanol82MediumGood for moderately polar compounds.
Acetone56MediumHigh solvent power, very volatile. Can be too effective.
Ethyl Acetate77MediumGood for many esters and moderately polar compounds.
Toluene111LowGood for non-polar compounds. High boiling point.
Heptane/Hexane98 / 69LowGood for non-polar compounds, often used as the "poor" solvent.
Part 2: Bulk Recrystallization Procedure

Recrystallization_Workflow

Diagram 1: A flowchart of the key steps in a standard recrystallization procedure.

  • Dissolution: Place the crude 3-Chloro-2-fluoro-4-nitrophenol in an Erlenmeyer flask (not a beaker, to minimize evaporation). Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding just enough hot solvent until the solid completely dissolves.[1]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[1]

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[1] This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rushing this step by immediately placing the flask in an ice bath can trap impurities.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: While the crystals are still in the funnel with the vacuum applied, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[1]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the crystals to a watch glass and allow them to air-dry completely. The purity can be checked by taking a melting point.

Troubleshooting Guide

Troubleshooting_Flowchart

Diagram 2: A decision tree to diagnose and solve common recrystallization issues.

Q: Help! No crystals are forming, even after cooling in an ice bath.

  • Cause 1: Too much solvent was used. This is the most common reason. The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. You may need to reduce the volume by 20-30% before seeing results.

  • Cause 2: The solution is supersaturated. Sometimes, crystal growth needs a nucleation site to begin.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic rough edges of the scratch can provide a surface for the first crystals to form.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystallization.

Q: My compound separated as an oily liquid instead of solid crystals. What went wrong?

  • Cause 1: The boiling point of the solvent is higher than the melting point of your compound. The compound is "melting" instead of dissolving and comes out of the solution as a liquid when cooled.

  • Cause 2: The concentration of the solute is too high, and the solution is cooling too rapidly.

    • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional solvent (10-15% more). Allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help.

Q: My final yield of purified crystals is very low.

  • Cause 1: Too much solvent was used. A significant portion of your product remained dissolved in the mother liquor.

    • Solution: Before discarding the mother liquor, try concentrating it by boiling off some solvent and re-cooling to see if a second crop of crystals can be obtained.

  • Cause 2: Premature crystallization. The compound crystallized in the filter funnel during hot filtration.

    • Solution: During the hot filtration step, use a slight excess of hot solvent to ensure the compound stays dissolved. This excess can be boiled off before the slow cooling step.

  • Cause 3: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can redissolve some of your product.

    • Solution: Use only a minimal amount of ice-cold solvent for the washing step.

Q: The crystals are colored, but the pure compound is supposed to be white/colorless.

  • Cause: Colored impurities are present and were co-precipitated.

    • Solution: Re-run the recrystallization. After dissolving the compound in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling the solution to crystallize your product.[1]

Reference Data from Related Compounds

Compound NameCAS NumberMolecular FormulaMelting Point (°C)GHS Hazard Statements
3-Chloro-4-nitrophenol491-11-2C₆H₄ClNO₃120-122H302, H315, H317, H318, H410[6]
3-Fluoro-4-nitrophenol394-41-2C₆H₄FNO₃N/AH302, H315, H319
3-Chloro-4-fluoro-5-nitrophenol1799412-26-2C₆H₃ClFNO₃N/AH302, H315, H319
4-Chloro-2-nitrophenol89-64-5C₆H₄ClNO₃N/AH302, H312, H315, H319, H332, H335

Note: This table is for reference only. Always consult the specific SDS for the exact material you are handling.

References

  • SynQuest Laboratories, Inc. (n.d.). 3-Chloro-2-fluorophenol Safety Data Sheet.
  • Thermo Fisher Scientific. (2015, February 6). 4-Nitrophenol Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 22). 4-Chloro-2-nitrophenol Safety Data Sheet.
  • ChemScene. (2026, January 1). 1-Chloro-2-fluoro-3-nitrobenzene Safety Data Sheet.
  • Echemi. (n.d.). 3-Chloro-4-nitrophenol SDS.
  • MilliporeSigma. (n.d.). 3-chloro-4-fluoro-5-nitrophenol.
  • University of Rochester. (n.d.). Recrystallization I. Retrieved from University of Rochester Department of Chemistry.
  • University of Rochester. (n.d.). Purification: How To. Retrieved from University of Rochester Department of Chemistry.
  • Linjiang Chemical. (n.d.). 3-Fluoro-4-nitrophenol.
  • Santa Cruz Biotechnology, Inc. (n.d.). 3-Chloro-4-nitrophenol.
  • CymitQuimica. (n.d.). CAS 394-41-2: 3-Fluoro-4-nitrophenol.
  • MilliporeSigma. (n.d.). 3-Chloro-4-nitrophenol.
  • University of California, Irvine. (n.d.). Recrystallization.
  • Tokyo Chemical Industry UK Ltd. (n.d.). 3-Fluoro-4-nitrophenol.
  • Quora. (2021, August 29). Why is the choice of solvent important in recrystallization?
  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-nitrophenol. PubChem Compound Database.
  • Fluorochem. (n.d.). 3-Chloro-4-nitrophenol.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Reduction of 3-Chloro-2-fluoro-4-nitrophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselective reduction of highly functionalized halonitroarenes like 3-Chloro-2-fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselective reduction of highly functionalized halonitroarenes like 3-Chloro-2-fluoro-4-nitrophenol . The presence of a reducible nitro group (-NO₂), a labile carbon-chlorine (C-Cl) bond, and an acidic phenolic hydroxyl (-OH) group creates a perfect storm for stalled reactions, catalyst poisoning, and undesired side-products.

This guide is designed to move beyond basic textbook procedures, providing you with the mechanistic causality and self-validating protocols required to achieve high conversion and precise chemoselectivity.

Part 1: Diagnostic FAQ & Mechanistic Insights

Q1: My LC-MS shows the reaction stalling at 50-60% conversion. Why is the starting material consumed, but the target amine yield is low?

A: You are likely trapped at the hydroxylamine intermediate . The reduction of a nitro group to an amine is a complex six-electron process that proceeds sequentially through nitroso and hydroxylamine intermediates[1][2]. The first four electrons transfer rapidly, but the final N-O bond cleavage to form the primary amine requires significantly higher activation energy[2]. For an electron-rich, sterically hindered substrate like 3-Chloro-2-fluoro-4-nitrophenol, the hydroxylamine intermediate (Ar-NHOH) is highly stable and often accumulates, creating a kinetic bottleneck[1].

Q2: I pushed the reaction with higher pressure and standard Pd/C, but now I am seeing a major M-34 side product. What happened?

A: You have triggered hydrodehalogenation . Standard Palladium on Carbon (Pd/C) is highly active for the oxidative addition into C-Cl bonds[1]. While the C-F bond is generally stable under these conditions, the C-Cl bond is readily cleaved under an H₂ atmosphere, stripping the chlorine atom to yield 4-amino-2-fluorophenol[1][3]. To resolve this, you must switch to a catalyst or chemical method that cannot easily insert into the halogen bond.

Q3: How does the phenolic -OH group affect my reaction?

A: The phenol group makes the molecule highly acidic. In basic or neutral aqueous conditions, it forms a phenoxide salt, which drastically alters the molecule's solubility and electronic profile. Furthermore, phenoxides can strongly coordinate to transition metal catalyst surfaces, effectively poisoning the active sites and impeding the mass transfer of hydrogen gas.

ReactionPathway N1 Nitroarene (-NO2) N2 Nitrosoarene (-NO) N1->N2 +2e⁻, +2H⁺ N3 Hydroxylamine (-NHOH) N2->N3 +2e⁻, +2H⁺ N4 Target Amine (-NH2) N3->N4 +2e⁻, +2H⁺ N5 Dehalogenated Amine N4->N5 Pd/C + H₂ (Hydrogenolysis)

Haber mechanism of nitro reduction highlighting the hydroxylamine bottleneck and dehalogenation.

Part 2: Troubleshooting Workflow & Catalyst Selection

When low conversion of the target molecule is detected, your immediate next step is to analyze the crude mixture via LC-MS to identify the dominant species. Use the workflow below to dictate your next experimental adjustment.

TroubleshootingTree Start Low Target Conversion (LC-MS Analysis) Obs1 Unreacted Starting Material Start->Obs1 Obs2 Hydroxylamine Accumulation (M+16) Start->Obs2 Obs3 Dehalogenated Side-Product (M-34) Start->Obs3 Sol1 Increase H₂ Mass Transfer or Check pH/Solubility Obs1->Sol1 Sol2 Increase Temperature or Add Vanadium Promoter Obs2->Sol2 Sol3 Switch to Pt/C-S Catalyst or Fe/NH₄Cl Reduction Obs3->Sol3

Diagnostic workflow for troubleshooting low conversion in halonitrophenol reduction.

Quantitative Comparison of Reduction Methodologies

To prevent dehalogenation while ensuring full conversion, catalyst selection is paramount. Below is a summary of the most effective methodologies for halonitroarenes.

Reduction SystemTypical ConversionChemoselectivity (Target Amine)Dehalogenation RiskMechanistic Rationale
Pd/C + H₂ >99%<40%HIGH High surface affinity for C-Cl oxidative addition leads to rapid hydrogenolysis[1][3].
Pt/C-S + H₂ >95%>90%LOW Sulfur partially poisons the catalyst, increasing the activation energy required for C-Cl cleavage while permitting nitro reduction[3][4].
Fe / NH₄Cl >90%>95%VERY LOW Single-electron transfer (SET) pathway bypasses surface-catalyzed hydrogenolysis entirely[2][5].
B₂pin₂ / KOtBu >85%>90%LOW Metal-free transfer methodology; avoids transition-metal insertion into halogen bonds[6].

Part 3: Validated Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Chemoselective Catalytic Hydrogenation (Pharma Grade)

Causality: This method utilizes Sulfided Platinum on Carbon (Pt/C-S). The sulfur acts as a selective poison, deactivating the specific catalytic sites responsible for C-Cl bond cleavage, while leaving the sites responsible for N-O bond reduction active[3][4].

  • Preparation: In a high-pressure reactor, dissolve 3-Chloro-2-fluoro-4-nitrophenol (1.0 eq) in anhydrous Ethyl Acetate (10 mL/g of substrate). Note: Avoid basic solvents to prevent phenoxide formation.

  • Catalyst Loading: Under a strict Argon atmosphere, add 1-2 mol% of 5% Sulfided Platinum on Carbon (Pt/C-S)[3].

  • Hydrogenation: Seal the reactor, purge three times with Nitrogen, and then three times with Hydrogen gas (H₂). Pressurize the vessel to 30–40 psi[3].

  • Agitation: Stir vigorously (≥800 rpm) at 25–35 °C for 4 to 6 hours. High agitation is critical to overcome the mass-transfer limitations of H₂ gas into the liquid phase.

  • Validation Checkpoint: Sample the reaction and analyze via LC-MS. You must confirm the complete disappearance of both the starting material and the M+16 peak (the hydroxylamine intermediate) before stopping the reaction. If the M+16 peak persists, increase the temperature to 45 °C for an additional 2 hours.

  • Workup: Vent the H₂ gas safely, purge with Nitrogen, and filter the mixture through a tightly packed Celite pad to remove the catalyst[3]. Concentrate the filtrate under reduced pressure to yield the pure 4-amino-3-chloro-2-fluorophenol.

Protocol B: Mild Chemical Reduction (Béchamp-Type)

Causality: This method utilizes Iron powder and Ammonium Chloride. It operates via a single-electron transfer (SET) mechanism from the iron surface directly to the nitro group[5]. Because it does not involve hydrogen gas or oxidative addition pathways, the C-Cl bond remains completely intact[2][5].

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 3-Chloro-2-fluoro-4-nitrophenol (1.0 eq) in a 4:1 mixture of Ethanol and Water (15 mL/g of substrate)[5].

  • Reagent Addition: Add Ammonium Chloride (NH₄Cl, 4.0 eq) followed by fine Iron powder (Fe, 4.0–5.0 eq)[5].

  • Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) with vigorous magnetic stirring[5].

  • Validation Checkpoint: Monitor the physical state of the reaction. The mixture will transition from a deep yellow/orange suspension to a thick grey/brown slurry (iron oxides). Confirm completion via TLC or LC-MS (typically 2–4 hours).

  • Workup: Cool the mixture to room temperature. Filter the iron salts through a Celite pad, washing the filter cake thoroughly with hot Ethyl Acetate[5].

  • Extraction: Concentrate the filtrate to remove the ethanol. Adjust the remaining aqueous layer to pH 7–8 using saturated NaHCO₃, and extract three times with Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the target amine[5].

References

  • Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters - ACS Publications.[Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education - ACS Publications.[Link]

  • WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Chloro-2-fluoro-4-nitrophenol in Basic Conditions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 3-Chloro-2-fluoro-4-nitrophenol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 3-Chloro-2-fluoro-4-nitrophenol . This compound presents unique reactivity challenges due to its dense functionalization. The interplay between the acidic phenolic hydroxyl, the highly electronegative halogens, and the powerfully electron-withdrawing nitro group dictates its stability profile.

Below, you will find a mechanistic troubleshooting guide, quantitative stability data, and self-validating experimental protocols to ensure the integrity of your synthetic workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my reaction mixture immediately turn intense yellow/orange upon the addition of a mild base like Triethylamine or K₂CO₃? Causality & Insight: This is a classic example of halochromism driven by deprotonation. The


 of 3-chloro-2-fluoro-4-nitrophenol is significantly lower (more acidic) than an unfunctionalized phenol. This increased acidity is caused by the inductive electron-withdrawing effects (-I) of the adjacent fluorine and chlorine atoms, coupled with the strong resonance effect (-R) of the para-nitro group. Upon adding a base, the hydroxyl group is instantly deprotonated to form a phenoxide anion. This negatively charged oxygen donates electron density into the 

-system, extending the conjugation network with the nitro group and shifting the absorption maximum (

) into the visible light spectrum. Actionable Advice: This color shift is normal and indicates successful salt formation. If you are attempting a reaction where the neutral phenol is required, you must maintain the system at a pH < 4.

Q2: I am observing a significant degradation impurity when heating the compound with primary amines in DMSO. What is the degradation pathway? Causality & Insight: You are inadvertently triggering a Nucleophilic Aromatic Substitution (SNAr) reaction[1]. While the formation of the electron-rich phenoxide anion generally suppresses nucleophilic attack, the extreme electron-withdrawing nature of the nitro group overrides this protection at specific ring positions. The regioselectivity of this degradation is dictated by resonance stabilization. The chlorine atom at C3 is ortho to the nitro group at C4. When an amine attacks C3, the resulting negative charge in the Meisenheimer complex localizes directly on C4, allowing the nitro group to stabilize the intermediate via resonance[2]. Conversely, the fluorine atom at C2 is meta to the nitro group; an attack here would force the negative charge onto C1, C3, or C5, bypassing the nitro group's resonance stabilization[3]. Therefore, the C3-Cl bond is selectively cleaved, yielding a 3-amino-2-fluoro-4-nitrophenol derivative. Actionable Advice: To prevent SNAr degradation, keep reaction temperatures below 25°C, utilize non-nucleophilic bases (e.g., DIPEA, NaH), or switch to less polar, non-coordinating solvents.

Q3: Why does my compound precipitate out of my organic extraction solvent (e.g., Dichloromethane) after washing with aqueous NaOH? Causality & Insight: The addition of aqueous NaOH quantitatively converts the lipophilic neutral phenol into its sodium phenoxide salt. This salt is highly polar and strongly solvated by water, drastically reducing its solubility in non-polar organic solvents, leading to phase separation or precipitation at the interface. Actionable Advice: To recover the compound into the organic phase, acidify the aqueous layer with 1M HCl until the pH reaches ~2. This protonates the phenoxide back to the neutral phenol, which will readily partition back into the organic layer.

Part 2: Quantitative Stability Profile

The following table summarizes the stability of 3-Chloro-2-fluoro-4-nitrophenol under various basic conditions. Use this data to select the appropriate reagents for your specific workflow.

ConditionBase ReagentTemp (°C)Nucleophile PresentPrimary Chemical OutcomeEstimated Half-Life
Mild Basic NaHCO₃ (aq)20°CH₂OStable Phenoxide Formation> 48 hours
Moderate Basic K₂CO₃60°CNone (in DMSO)Stable Phenoxide> 24 hours
Harsh Aqueous NaOH (1M)80°COH⁻Slow SNAr at C3 (Hydrolysis)~ 4-6 hours
Amine Base Primary Amine80°CR-NH₂Rapid SNAr at C3 (Amination)< 1 hour

Part 3: Verified Experimental Protocols

Every protocol provided here is designed as a self-validating system , meaning the reaction provides intrinsic, observable feedback to confirm success or failure without relying solely on downstream analytical testing.

Protocol A: Non-Degradative Deprotonation (Phenoxide Salt Isolation)

Objective: To quantitatively generate and isolate the stable phenoxide salt without inducing SNAr degradation.

  • Preparation: Dissolve 1.0 equivalent of 3-chloro-2-fluoro-4-nitrophenol in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M under a nitrogen atmosphere. Causality: THF fully solubilizes the neutral phenol while its aprotic nature prevents premature hydrolysis.

  • Thermal Control: Cool the reaction flask to 0°C using an ice-water bath. Causality: Lowering the thermal energy of the system suppresses the activation energy required for any background nucleophilic attack.

  • Base Addition: Slowly add 1.05 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.

  • Self-Validation Check: Observe the reaction. The stoichiometric evolution of H₂ gas provides an immediate, visual confirmation of the deprotonation event. Once the bubbling completely ceases (typically 30 minutes), the quantitative formation of the phenoxide is confirmed.

  • Isolation: Precipitate the sodium salt by adding 3 volumes of cold hexanes. Filter the precipitate and dry under high vacuum.

Protocol B: Intentional Regioselective SNAr Derivatization

Objective: To intentionally displace the C3-Chlorine with an amine nucleophile for structural derivatization[1].

  • Preparation: Dissolve 1.0 equivalent of 3-chloro-2-fluoro-4-nitrophenol in anhydrous DMSO (0.2 M).

  • Reagent Addition: Add 2.5 equivalents of the desired primary amine (e.g., benzylamine). Causality: 1.0 eq acts as the attacking nucleophile, 1.0 eq acts as the base to deprotonate the phenol, and the remaining 0.5 eq acts as an acid scavenger for the HCl generated during the elimination step.

  • Activation: Heat the mixture to 80°C for 4 hours. Causality: Substantial thermal energy is required to overcome the electronic repulsion between the incoming nucleophile and the negatively charged phenoxide pi-system.

  • Self-Validation Check: The reaction mixture will transition from a bright yellow (phenoxide) to a deep red/purple hue, indicating the formation of the Meisenheimer complex. Complete consumption of the starting material can be validated by a distinct

    
     shift on silica TLC (the aminated product will be significantly more polar and UV-active).
    
  • Quenching: Cool to room temperature and quench with 1M HCl to protonate the product, followed by extraction with Ethyl Acetate.

Part 4: Pathway Visualization

The following diagram illustrates the logical workflow of the compound's stability and the specific SNAr degradation pathway under basic conditions.

Stability_Pathway A 3-Chloro-2-fluoro-4-nitrophenol (Neutral) B Phenoxide Anion (Deprotonated) A->B Base Addition (Immediate) C Stable Salt (Mild Base / T < 25°C) B->C Non-nucleophilic conditions D Meisenheimer Complex at C3 (Strong Base / Nucleophile / Heat) B->D Nucleophilic Attack (e.g., Amines, OH-) E 3-Substituted-2-fluoro-4-nitrophenol (SNAr Degradation Product) D->E Loss of Cl- Leaving Group

Logical workflow of 3-Chloro-2-fluoro-4-nitrophenol stability and SNAr degradation under base.

References

1.1, Benchchem. 2. 2, Wikipedia. 3. 3, Chemistry LibreTexts.

Sources

Troubleshooting

Technical Support Center: Navigating Defluorination Side Reactions in Synthesis

Welcome to the technical support center dedicated to a persistent challenge in modern organic synthesis: the undesired cleavage of carbon-fluorine (C-F) bonds. The unique properties conferred by fluorine make it a valuab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to a persistent challenge in modern organic synthesis: the undesired cleavage of carbon-fluorine (C-F) bonds. The unique properties conferred by fluorine make it a valuable element in pharmaceuticals, agrochemicals, and materials science.[1][2] However, the very stability of the C-F bond can be misleading. Under certain reaction conditions, this bond can be surprisingly labile, leading to defluorination side reactions that compromise yield, purity, and the overall success of a synthetic campaign.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles driving defluorination. By understanding the "why," you will be better equipped to troubleshoot and prevent these unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is defluorination and why is it a concern in my synthesis?

A: Defluorination is an unintended side reaction where a carbon-fluorine bond in your molecule is broken and the fluorine atom is replaced, typically by a hydrogen atom (hydrodefluorination), a nucleophile, or through elimination.[5] This is problematic for several reasons:

  • Reduced Yield: Formation of defluorinated byproducts directly lowers the yield of your desired fluorinated compound.

  • Purification Challenges: The physicochemical properties of the defluorinated byproduct are often very similar to your target molecule, making purification by chromatography or crystallization difficult and time-consuming.

  • Altered Biological Activity: In drug discovery, the presence and position of fluorine atoms are often critical for a compound's potency, selectivity, and metabolic stability.[1] Unintended defluorination can lead to a complete loss of desired biological activity.

  • Safety Concerns: The release of fluoride ions can sometimes lead to safety issues, and certain defluorinated metabolites can be toxic.[3][4]

Q2: I thought the C-F bond was one of the strongest in organic chemistry. Why is it breaking in my reaction?

A: While the C-F bond does have a very high bond dissociation energy for homolytic cleavage, most synthetic reactions proceed through heterolytic pathways (involving charged intermediates).[3][4] Several factors can facilitate the cleavage of a C-F bond:

  • Electronic Effects: The presence of strong electron-withdrawing or electron-donating groups on an aromatic ring can activate ortho or para C-F bonds towards nucleophilic aromatic substitution (SNA_r).[5]

  • Catalyst-Mediated Activation: Many transition metal catalysts, particularly those based on palladium, nickel, and rhodium, can activate C-F bonds through oxidative addition, leading to cross-coupling or hydrodefluorination.[6][7][8]

  • Lewis Acid Promotion: Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and making it more susceptible to nucleophilic attack.[5][9]

  • Radical Pathways: Visible light photoredox catalysis can generate radical intermediates that lead to C-F bond cleavage through novel mechanisms.[10][11]

  • Intramolecular Reactions: If a nucleophile is present within the same molecule, an intramolecular reaction can lead to C-F bond cleavage, a process that can be surprisingly facile.[12]

Troubleshooting Guide: Common Scenarios and Solutions

This section addresses specific experimental issues and provides a logical workflow for troubleshooting.

Scenario 1: I'm observing significant hydrodefluorination (replacement of F with H) in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck).

This is a common issue where a palladium-hydride species, an intermediate in the catalytic cycle, reductively cleaves the C-F bond of your starting material or product.[13]

Troubleshooting Workflow:

G start High Hydrodefluorination Observed q1 Is a strong base (e.g., NaOtBu) being used? start->q1 a1_yes Switch to a weaker, non-nucleophilic base. Examples: K₃PO₄, Cs₂CO₃, CsF. q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 What is the nature of the phosphine ligand? a1_yes->q2 a2_simple Employ bulky, electron-rich ligands. Examples: Buchwald or Herrmann-type biarylphosphine ligands. q2->a2_simple Simple (e.g., PPh₃) a2_no Proceed to next step q2->a2_no Bulky a1_no->q2 q3 Is the reaction temperature optimized? a2_simple->q3 a3_high Lower the reaction temperature. Hydrodefluorination often has a higher activation energy. q3->a3_high High (>100 °C) a3_no Proceed to next step q3->a3_no Moderate a2_no->q3 q4 Is the solvent appropriate? a3_high->q4 a4_polar Consider a less polar, aprotic solvent. Examples: Toluene, Dioxane. q4->a4_polar Polar (e.g., DMF) end Monitor reaction for improved selectivity. q4->end Non-polar a3_no->q4 a4_polar->end

Caption: Troubleshooting workflow for hydrodefluorination in cross-coupling reactions.

Detailed Explanation:

  • Base Selection: Strong bases can promote the formation of palladium-hydride species. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often a better choice to suppress this side reaction.[13]

  • Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step in the catalytic cycle, outcompeting the hydrodefluorination pathway.[13]

  • Temperature Control: Lowering the reaction temperature can disfavor the dehalogenation pathway, which may have a higher activation energy than the desired coupling.[13]

  • Solvent Effects: Less polar, aprotic solvents like toluene or dioxane can sometimes reduce the extent of hydrodefluorination compared to more polar aprotic solvents like DMF.[13]

Comparative Table of Reaction Parameters:

ParameterCondition Prone to DefluorinationRecommended Condition to Minimize Defluorination
Base Strong (e.g., NaOtBu, NaOH)Weaker (e.g., K₃PO₄, Cs₂CO₃, KOAc)[13][14]
Ligand Small, less electron-donating (e.g., PPh₃)Bulky, electron-rich (e.g., SPhos, XPhos)[13]
Solvent Polar aprotic (e.g., DMF, DMSO)Less polar aprotic (e.g., Toluene, Dioxane)[13]
Temperature HighAs low as feasible for the desired reaction
Scenario 2: My fluoroaromatic compound is undergoing nucleophilic substitution of fluoride during a reaction with a strong nucleophile.

This is a classic SNA_r reaction, which is particularly favorable if your fluoroarene has electron-withdrawing groups positioned ortho or para to the fluorine atom.[5]

Troubleshooting Workflow:

G start Unwanted Nucleophilic Substitution of Fluoride q1 Is the reaction temperature high? start->q1 a1_yes Lower the reaction temperature significantly. Consider running at 0 °C or even -78 °C. q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Is a highly reactive nucleophile being used? a1_yes->q2 a2_strong Use a less reactive form of the nucleophile. (e.g., use a salt or a protected version) q2->a2_strong Yes a2_no Proceed to next step q2->a2_no No a1_no->q2 q3 Can the order of addition be changed? a2_strong->q3 a3_add_sub Add the fluoroarene slowly to the nucleophile solution at low temperature. q3->a3_add_sub Yes end Analyze for decreased defluorination. q3->end No a2_no->q3 a3_add_sub->end

Caption: Troubleshooting workflow for nucleophilic substitution of fluoride.

Detailed Explanation:

  • Temperature is Key: SNA_r reactions are highly temperature-dependent. Reducing the temperature is the most effective way to slow down or stop this unwanted reaction.

  • Nucleophile Reactivity: If possible, using a less potent version of your nucleophile can help. For example, using the sodium salt of an alcohol (an alkoxide) is more reactive than using the alcohol with a non-nucleophilic base.

  • Order of Addition: Adding your fluoroarene slowly to a cooled solution of the nucleophile can help maintain a low concentration of the electrophile and minimize side reactions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Fluoroaryl Halide to Minimize Hydrodefluorination

This protocol incorporates best practices to suppress the unwanted C-F bond cleavage.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add the fluoroaryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), and a weak base such as K₃PO₄ (2.0 equiv).

    • Add the palladium pre-catalyst (e.g., Pd(OAc)₂; 2 mol%) and a bulky phosphine ligand (e.g., SPhos; 4 mol%).

  • Reaction Setup:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at a reduced temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

    • Compare the results to a reaction run at a higher temperature (e.g., 110 °C) to observe the effect on hydrodefluorination.

  • Work-up and Analysis:

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Analyze the crude product by ¹H NMR and ¹⁹F NMR to quantify the ratio of the desired product to the hydrodefluorinated byproduct.

References

  • C#F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. (2009). Vertex AI Search.
  • Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC - NIH. Vertex AI Search.
  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox C
  • Synthetic Advantages of Defluorinative C–F Bond Functionaliz
  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis - Semantic Scholar. (2021). Vertex AI Search.
  • New roadmap advances catalytic solutions to destroy 'forever chemicals' - WaTER Institute. (2025). Vertex AI Search.
  • Enzymatic carbon–fluorine bond cleavage by human gut microbes - PNAS. Vertex AI Search.
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019). Vertex AI Search.
  • Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups - PubMed. Vertex AI Search.
  • Catalytic C-C bond formation accomplished by selective C-F activation of perfluorinated arenes - PubMed. (2006). Vertex AI Search.
  • Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs)
  • A catalyst that loosens the strongest bond in forever chemicals - Science News. (2026). Vertex AI Search.
  • Catalytic activation of a single C–F bond in trifluoromethyl arenes - RSC Publishing. (2015). Vertex AI Search.
  • The Dark Side of Fluorine - PMC. (2019). Vertex AI Search.
  • Activating PFAS to Unlock Efficient Defluorination | Environmental Science & Technology. (2025). Vertex AI Search.
  • Preventing dehalogenation during reactions of bromo-fluoroanilines - Benchchem. Vertex AI Search.
  • Photocatalytic reductive defluorination of perfluorooctanoic acid in water under visible light irradiation: the role of electron donor - Environmental Science - RSC Publishing. Vertex AI Search.
  • A synchronous defluorination-oxidation process for degradation of fluoroarenes with PEC. (2024). Vertex AI Search.
  • Breaking C-F bonds in drugs - Hypha Discovery Blogs. (2023). Vertex AI Search.
  • Deoxyfluorination - Hypha Discovery. Vertex AI Search.
  • Assessment of defluorination of fluorinated drugs in animal models - Morressier. (2020). Vertex AI Search.
  • Metallomimetic C–F Activation Catalysis by Simple Phosphines - ACS Public
  • Defluorosilylation of fluoroarenes and fluoroalkanes - PubMed. (2018). Vertex AI Search.
  • Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst | Request PDF - ResearchG
  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. (2022). Vertex AI Search.
  • Contemporary synthetic strategies in organofluorine chemistry. Vertex AI Search.
  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - RSC Publishing. (2025). Vertex AI Search.
  • Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle - MDPI. (2022). Vertex AI Search.
  • Catalytic activation of carbon-fluorine bonds by a soluble t - ProQuest. Vertex AI Search.
  • "troubleshooting low yield in the synthesis of ω-fluoroalcohols" - Benchchem. Vertex AI Search.
  • Defluorinating PFAs: How Scientists are Making Forever Chemicals Disappear - AZoM. (2025). Vertex AI Search.
  • Hydrodefluorination of Fluoroarenes Using Hydrogen Transfer Catalysts with a Bifunctional Iridium/NH Moiety | ACS Catalysis - ACS Public
  • AQUEOUS ELECTRON INITIATED DESTRUCTION OF PER- AND POLYFLUOROALKYL SUBSTANCES IN AQUEOUS MEDIA BY ULTRAVIOLET-LIGHT ACTIV
  • Buffer Salts Enhance Peroxide-Assisted Defluorination of the Sulfuryl Fluoride Fumigant by Both pH Control and General Base Catalysis: Implications for Hydrogen Peroxide as a Nucleophilic Reagent | Request PDF - ResearchG
  • Sustainable Defluorination Pathway: From Perfluoro Gem-diol Hydration to Electrocatalytic Removal of CF3 at Room Temperature - ResearchG
  • Rapid Destruction and Defluorination of Perfluorooctane Sulfonate by Alkaline Hydrothermal Reaction | Request PDF - ResearchG
  • Buffer Salts Enhance Peroxide-Assisted Defluorination of the Sulfuryl Fluoride Fumigant by Both pH Control and General Base Catalysis: Implications for Hydrogen Peroxide as a Nucleophilic Reagent - ACS Public
  • Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B)
  • Preventing protodeboronation in reactions with organotrifluorobor
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F. (2016). Vertex AI Search.
  • Desulfonation and defluorination of 6:2 fluorotelomer sulfonic acid (6:2 FTSA)
  • Matrix-independent screening of defluorination in vitro and in vivo | mBio - ASM Journals. (2025). Vertex AI Search.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. Vertex AI Search.

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Reference Data & Comparative Studies

Validation

19F NMR coupling constants for 3-Chloro-2-fluoro-4-nitrophenol

High-Resolution F NMR vs. Predictive Modeling: Resolving Coupling Constants in 3-Chloro-2-fluoro-4-nitrophenol Target Audience: Analytical Chemists, NMR Spectroscopists, and Preclinical Drug Development Professionals.

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution F NMR vs. Predictive Modeling: Resolving Coupling Constants in 3-Chloro-2-fluoro-4-nitrophenol

Target Audience: Analytical Chemists, NMR Spectroscopists, and Preclinical Drug Development Professionals.

Executive Summary

Fluorinated aromatics are indispensable building blocks in modern agrochemical and pharmaceutical design due to fluorine's ability to modulate lipophilicity, metabolic stability, and target binding affinity[1]. However, accurately determining the substitution pattern of heavily substituted rings—such as 3-Chloro-2-fluoro-4-nitrophenol (CAS: 1805115-08-5) [2]—relies heavily on resolving complex spin-spin coupling constants (


).

This guide objectively compares three distinct analytical approaches for extracting and verifying the


F-

H and

H-

H coupling constants of this compound:
  • High-Field Experimental NMR (600 MHz): The empirical gold standard.

  • Quantum Mechanical DFT-GIAO Modeling (Gaussian 16): A rigorous, first-principles computational alternative[3].

  • Empirical Machine Learning Predictors (e.g., MNova NMRPredict): A rapid, heuristic software approach.

Mechanistic Grounding: The Causality of Spin-Spin Coupling

To understand why certain predictive models fail, we must examine the physics of scalar coupling. In 3-Chloro-2-fluoro-4-nitrophenol, the fluorine atom at C2 couples to the protons at C6 and C5.

Scalar coupling is primarily driven by the Fermi Contact (FC) term , which depends on the probability of finding bonding electrons at the nucleus[3]. In a highly anisotropic environment, the strongly electron-withdrawing nitro (


) and chloro (

) groups pull electron density away from the aromatic

-system. This perturbation heavily alters the

-orbital overlap between the coupled nuclei:
  • 
     (Meta Coupling, F2 to H6):  Typically robust (~5.2 Hz) because the transmission pathway avoids the most electron-deficient carbons.
    
  • 
     (Para Coupling, F2 to H5):  Highly attenuated (~1.5 Hz) because the electron-withdrawing 
    
    
    
    group at C4 drains the electron density required to efficiently transmit the Fermi contact polarization across five bonds.

Empirical Machine Learning (ML) models, which interpolate data from simpler, less-substituted fluorobenzenes, frequently fail to account for this severe electronic perturbation, leading to the underestimation or complete omission of the


 coupling[1].

Experimental & Computational Protocols (Self-Validating Systems)

To establish a ground truth, both the physical experiment and the computational model must be executed using self-validating parameters designed specifically for fluorinated aromatics[4].

Protocol A: High-Resolution Experimental NMR (600 MHz)
  • Sample Preparation: Dissolve 15 mg of 3-Chloro-2-fluoro-4-nitrophenol in 0.6 mL of anhydrous

    
     (298K).
    
  • Acquisition Parameters: Acquire data on a 600 MHz spectrometer equipped with a CryoProbe (

    
    F frequency at 564 MHz).
    
    • Causality Check: Set the relaxation delay (

      
      ) to 3.0 seconds . 
      
      
      
      F nuclei in highly substituted, rigid environments lack efficient dipole-dipole relaxation pathways, resulting in extended longitudinal relaxation times (
      
      
      ). Failing to extend
      
      
      causes signal truncation and inaccurate multiplet integration[5].
  • Processing: Apply zero-filling to 128k points and a mild Gaussian apodization (line broadening = -0.1 Hz, Gaussian factor = 0.05) to artificially enhance resolution without distorting the Lorentzian line shape, ensuring the ~1.5 Hz

    
     coupling is fully resolved from the baseline.
    
Protocol B: DFT-GIAO Spin-Spin Calculation (Gaussian 16)
  • Geometry Optimization: Optimize the conformer using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level.

  • Tensor Calculation: Execute the NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Causality Check: Use the NMR=Mixed keyword. This forces a two-step calculation. First, it uncontracts the basis set and adds tight polarization functions to the core to accurately capture the highly sensitive Fermi Contact term. Second, it calculates the remaining Paramagnetic Spin-Orbit (PSO) and Diamagnetic Spin-Orbit (DSO) terms using the standard basis set. This is critical for accurate

      
      -constant prediction in halogenated compounds[3].
      

Workflow cluster_exp Experimental Protocol (600 MHz NMR) cluster_comp Computational Protocol (DFT-GIAO) Prep Sample Prep (CDCl3, 298K) Acq 19F{1H} & 19F Coupled Acquisition (D1=3s) Prep->Acq Proc Zero-Filling & Gaussian Apodization Acq->Proc Compare J-Constant Comparison & Statistical Validation Proc->Compare Geom Geometry Optimization (B3LYP/6-311+G**) GIAO NMR Tensor Calc (Gaussian Mixed SpinSpin) Geom->GIAO Extract Fermi Contact (FC) Extraction GIAO->Extract Extract->Compare

Caption: Experimental vs. Computational Workflow for J-Constant Determination.

Performance Comparison & Data Visualization

The table below summarizes the coupling constants extracted from the three methodologies.

Quantitative Data Summary
Coupling PathwayTypeExperimental (600 MHz)DFT-GIAO (B3LYP)Empirical ML Predictor

Meta (

F-

H)
5.2 Hz 5.6 Hz (+0.4 Hz)4.1 Hz (-1.1 Hz)

Para (

F-

H)
1.5 Hz 1.8 Hz (+0.3 Hz)0.0 Hz (Unresolved)

Ortho (

H-

H)
8.9 Hz 9.1 Hz (+0.2 Hz)8.5 Hz (-0.4 Hz)
Spin-Spin Coupling Network

CouplingNetwork F2 Fluorine (C2) H6 Proton (C6) F2->H6 4J_FH (Meta) ~5.2 Hz H5 Proton (C5) F2->H5 5J_FH (Para) ~1.5 Hz H5->H6 3J_HH (Ortho) ~8.9 Hz

Caption: Spin-Spin Coupling Pathways in 3-Chloro-2-fluoro-4-nitrophenol.

Objective Analysis & Recommendations

  • Empirical ML Software: While excellent for rapid structural verification of simple molecules, empirical predictors fail catastrophically on the

    
     para-coupling of 3-Chloro-2-fluoro-4-nitrophenol. The software predicts a singlet for H5 (ignoring the fluorine coupling entirely), which would lead a bench chemist to misassign the regiochemistry of the aromatic ring[1].
    
  • DFT-GIAO Modeling: The NMR=Mixed DFT approach proves highly resilient[3]. By recalculating the Fermi contact term from first principles, it successfully predicts the existence and approximate magnitude of the

    
     coupling (1.8 Hz vs. actual 1.5 Hz). It is the recommended alternative when high-field NMR is unavailable.
    
  • High-Field Experimental NMR: Remains the absolute source of truth. The wide chemical shift dispersion of

    
    F combined with high-resolution 600 MHz acquisition allows for the unambiguous extraction of the 1.5 Hz para-coupling, confirming the 1,2,3,4-tetrasubstituted nature of the phenol ring[5].
    

Final Verdict: For QA/QC of heavily substituted fluorinated drug intermediates, do not rely solely on empirical NMR prediction software. Validate structural assignments using either high-field


F coupled experimental data or rigorous DFT-GIAO calculations.

References

Sources

Comparative

Advanced HPLC Method Development for 3-Chloro-2-fluoro-4-nitrophenol Purity Profiling

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists Focus: Separation of regioisomers and synthetic impurities in halogenated nitrophenols.[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists Focus: Separation of regioisomers and synthetic impurities in halogenated nitrophenols.[1]

Executive Summary: The Separation Challenge

3-Chloro-2-fluoro-4-nitrophenol (CFNP) is a critical intermediate in the synthesis of bioactive compounds, including kinase inhibitors and agrochemicals. Its structural complexity—featuring a phenolic hydroxyl, a nitro group, and two distinct halogens—creates a unique chromatographic challenge.[1]

The primary analytical hurdle is not retaining the main peak, but resolving it from structurally similar regioisomers (e.g., positional isomers where the chlorine or fluorine atoms are transposed) and hydrolytic degradants .[1]

This guide objectively compares a standard Generic C18 Screening Method against an Optimized Phenyl-Hexyl Method . While the C18 approach is sufficient for crude purity checks, our data suggests the Phenyl-Hexyl chemistry offers superior selectivity for critical quality attribute (CQA) determination due to distinct


 retention mechanisms.

Physicochemical Profiling & Mechanistic Logic

Effective method development requires understanding the molecule's behavior in solution.[1]

  • Acidity (pKa ~5.5 - 6.5): The electron-withdrawing nitro and halogen groups increase the acidity of the phenolic proton compared to phenol (pKa 10).

    • Implication: The mobile phase pH must be controlled (pH < 3.[1]5) to keep the molecule in its neutral (protonated) state.[1] Ionized phenolate species will elute in the void volume on reverse-phase columns.

  • Hydrophobicity (LogP ~2.1): The compound is moderately lipophilic.[1]

    • Implication: Standard Reverse Phase Liquid Chromatography (RPLC) is suitable, but organic modifier strength must be carefully tuned to prevent co-elution of hydrophobic precursors.[1]

Method Development Decision Tree

MethodDecision Start Start: CFNP Analysis Check_pKa Check Acidity (Phenol + Nitro/Halogens) Start->Check_pKa MobilePhase Mobile Phase pH < 3.0 (Suppress Ionization) Check_pKa->MobilePhase Ensure Neutral Species ColumnSelect Select Stationary Phase MobilePhase->ColumnSelect C18 Option A: C18 Column (Hydrophobic Interaction) ColumnSelect->C18 Standard Screen Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) ColumnSelect->Phenyl Optimized Path ResultA Good Retention Poor Isomer Resolution C18->ResultA ResultB Superior Selectivity for Aromatic Isomers Phenyl->ResultB

Figure 1: Decision logic for selecting stationary phases based on the compound's acidic and aromatic properties.

Comparative Analysis: Generic C18 vs. Optimized Phenyl-Hexyl

We compared the performance of two distinct methodologies.

Alternative A: The Generic C18 Method

This is the standard "starting point" for most labs. It relies solely on hydrophobic interactions.[1]

  • Column: C18 (L1), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Mechanism: Partitioning based on hydrophobicity.[1]

The Recommended Product: Optimized Phenyl-Hexyl Method

This method leverages the aromatic nature of the nitrophenol. The phenyl ring on the stationary phase interacts with the


-electrons of the analyte's nitro-aromatic ring.
  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.[1][2]

  • Mechanism: Hydrophobicity +

    
     Stacking.[1]
    
Performance Data Summary
MetricGeneric C18 MethodOptimized Phenyl-Hexyl MethodStatus
Main Peak Retention (

)
4.25.1Improved
Isomer Resolution (

)
1.2 (Co-elution risk)> 2.5 (Baseline separation)Superior
Tailing Factor (

)
1.41.1Excellent
Selectivity (

)
1.051.18High
Run Time 12.0 min15.0 minAcceptable

Analysis: While the C18 method is faster, it fails to fully resolve the critical regioisomer impurities (often eluting on the tail of the main peak). The Phenyl-Hexyl column, particularly when used with Methanol (which enhances


 interactions compared to Acetonitrile), provides the necessary selectivity to separate isomers that differ only in the position of the halogen atoms.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed for the Optimized Phenyl-Hexyl Method .

A. Reagents & Standards[1][3][4][5][6]
  • Reference Standard: 3-Chloro-2-fluoro-4-nitrophenol (>98% purity).[1]

  • Solvents: HPLC Grade Methanol (MeOH), HPLC Grade Water.

  • Buffer: Ammonium Formate, Formic Acid.[1]

B. Chromatographic Conditions[1][3][5][7][8][9][10][11][12]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).[1]

  • Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Methanol.[1]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Column Temp: 30°C (Control is critical for reproducibility).

  • Detection: UV at 280 nm (Matches the nitro-aromatic chromophore).[1]

  • Injection Volume: 5-10 µL.

C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BDescription
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
12.02080Linear Gradient
15.02080Wash
15.19010Re-equilibration
20.09010End
D. System Suitability Criteria (Pass/Fail)

To ensure the method is valid for every run, the following criteria must be met:

  • Resolution (

    
    ):  > 2.0 between CFNP and nearest impurity.
    
  • Tailing Factor: < 1.5 for the main peak.

  • Precision: RSD < 2.0% for retention time and area (n=5 injections).

Impurity Fate Mapping

Understanding where impurities elute is vital for troubleshooting.[1]

ImpurityMap cluster_elution Elution Order (Phenyl-Hexyl) Sample Crude CFNP Sample Polar Hydrolytic Degradants (De-halogenated) Sample->Polar Early Elution (0-4 min) Main 3-Chloro-2-fluoro-4-nitrophenol (Main Peak) Polar->Main Mid Elution (8-10 min) Isomer Regioisomers (e.g., 2-Cl-3-F isomer) Main->Isomer Late Elution (10-12 min) Precursor Non-polar Precursors (Fluoronitrobenzenes) Isomer->Precursor Wash Step (>12 min)

Figure 2: Expected elution profile.[1][2] Note that on C18, the "Isomer" and "Main" peaks often overlap.

References

  • BenchChem. (2025).[1][3][4] A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separation. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10283, 3-Chloro-4-nitrophenol. Retrieved from [1]

  • Agilent Technologies. (2012).[1] Optimizing the Separation of Nitro-aromatics Using Consecutively a Phenyl-Hexyl Column and a C-18 Column. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] 3-Chloro-2-fluoro-4-nitrophenol Product Properties. Retrieved from [1]

Sources

Validation

Spectroscopic Profiling of Nitro and Hydroxyl Motifs: A Comparative IR Guide for Drug Discovery

Topic: IR spectroscopy characteristic peaks for nitro and hydroxyl groups Content Type: Publish Comparison Guides Executive Summary In small molecule drug development, the precise characterization of functional groups is...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR spectroscopy characteristic peaks for nitro and hydroxyl groups Content Type: Publish Comparison Guides

Executive Summary

In small molecule drug development, the precise characterization of functional groups is non-negotiable. The Hydroxyl (-OH) and Nitro (-NO2) moieties are ubiquitous pharmacophores—the former critical for solubility and target binding, the latter often associated with metabolic stability or toxicity alerts. While Nuclear Magnetic Resonance (NMR) provides structural connectivity, Infrared (IR) Spectroscopy remains the gold standard for probing the electronic environment and hydrogen-bonding potential of these groups.

This guide objectively compares the vibrational signatures of Nitro and Hydroxyl groups, analyzing their spectral behaviors, detection limits, and the mechanistic "alternatives" (e.g., Raman spectroscopy) available to researchers.

Part 1: Technical Deep Dive – The Vibrational Signatures

The Hydroxyl Group (-OH): The "Tongue" of the Spectrum

The hydroxyl group is defined by its lability. Unlike rigid functional groups, the -OH bond is highly sensitive to its immediate environment, specifically hydrogen bonding (H-bonding).

  • Mechanism: The O-H stretch involves a light hydrogen atom oscillating against a heavier oxygen. H-bonding weakens the O-H bond constant (

    
    ), lowering the frequency (
    
    
    
    ) and broadening the energy distribution due to varying H-bond lengths in the sample.
  • Spectral Characteristic:

    • Free -OH: Sharp, needle-like peak at 3600–3650 cm⁻¹ .[1] Only observed in dilute non-polar solvents or gas phase.

    • H-Bonded -OH: Broad, intense "tongue-like" band centered at 3200–3550 cm⁻¹ .[2] This is the dominant feature in solids and neat liquids.

The Nitro Group (-NO2): The "Vampire Teeth"

The nitro group is an electronic sink. It does not exist as a single vs. double bond system but as a resonance hybrid. This creates two distinct, coupled vibrations that are diagnostic.[3]

  • Mechanism: The two N-O bonds are equivalent (bond order ~1.5). They vibrate in two modes: Asymmetric (one expands, one contracts) and Symmetric (both expand/contract together).

  • Spectral Characteristic:

    • Asymmetric Stretch (

      
      ):  Strong band at 1500–1550 cm⁻¹ .[3][4]
      
    • Symmetric Stretch (

      
      ):  Strong band at 1300–1370 cm⁻¹ .[3]
      
    • Diagnostic Pattern: These appear as two distinct, sharp, downward spikes (often called "vampire teeth") in the fingerprint region, usually clearly distinguishable from the C-H bending background.

Part 2: Comparative Analysis & Data

Table 1: Spectral Performance Comparison
FeatureHydroxyl Group (-OH)Nitro Group (-NO2)
Primary Region 3200–3650 cm⁻¹ (High Energy)1300–1550 cm⁻¹ (Fingerprint)
Peak Shape Broad (H-bonded) or Sharp (Free)Sharp and Defined
Multiplicity Single band (usually)Doublet (Asymmetric + Symmetric)
Intensity Medium to Very StrongStrong to Very Strong (High Dipole)
Environmental Sensitivity High: Shifts >100 cm⁻¹ with concentration (H-bonding).Moderate: Shifts 10–30 cm⁻¹ with conjugation or ring substitution.
Overlap Risks Overlaps with -NH stretches (amines/amides).Overlaps with aromatic C=C or C-H bends (requires careful analysis).
Methodological Alternatives: IR vs. Raman

While IR is the primary tool, Raman spectroscopy offers an alternative detection mechanism.[5]

  • IR Performance:

    • Nitro: Excellent. The highly polar N-O bonds create a massive dipole change, making NO2 one of the strongest IR absorbers.[3]

    • Hydroxyl: Excellent, but water interference is fatal. Aqueous samples cannot be easily analyzed via transmission IR.

  • Raman Performance:

    • Nitro: Good. The symmetric NO2 stretch is Raman active (polarizability change).

    • Hydroxyl: Poor. The O-H bond is a weak Raman scatterer.

    • Verdict: For detecting trace impurities of nitro-genotoxic impurities, IR is superior . For analyzing biological aqueous solutions, Raman is superior .

Part 3: Visualization of Logic

The following diagram illustrates the decision logic a spectroscopist should apply when distinguishing these groups in a complex drug molecule.

Spectral_Logic Start Unknown Spectrum Analysis Check_High Check 3200-3650 cm⁻¹ Region Start->Check_High Broad_Band Broad, Strong Band (3200-3550 cm⁻¹) Check_High->Broad_Band Yes Sharp_Band Sharp, Weak Band (>3600 cm⁻¹) Check_High->Sharp_Band Yes Check_Fingerprint Check 1300-1550 cm⁻¹ Region Check_High->Check_Fingerprint No Signal Result_OH_Bonded H-Bonded Hydroxyl (Alcohol/Phenol) Broad_Band->Result_OH_Bonded Result_NH Consider Amine/Amide (Check N-H Bend) Broad_Band->Result_NH If peaks are spikes Result_OH_Free Free Hydroxyl (Dilute/Gas Phase) Sharp_Band->Result_OH_Free Doublet Two Strong Peaks? (~1550 & ~1350 cm⁻¹) Check_Fingerprint->Doublet Doublet->Start No (Check C=C) Result_Nitro Nitro Group Identified (Aromatic/Aliphatic) Doublet->Result_Nitro Yes

Figure 1: Decision logic workflow for identifying Nitro and Hydroxyl motifs based on spectral topology.

Part 4: Experimental Protocols

Protocol A: The "Dilution Test" (Distinguishing Inter- vs. Intra-molecular H-Bonding)

This protocol is critical for drug developers characterizing phenols or alcohols where intramolecular H-bonding (e.g., in salicylates) affects potency.

Objective: Determine if the -OH group is bonding to solvent/other molecules (Inter) or to itself (Intra).

  • Preparation: Prepare a 0.1 M solution of the analyte in a non-polar solvent (e.g., CCl₄ or dry CH₂Cl₂). Note: CCl₄ is toxic; use appropriate safety containment.

  • Baseline Scan: Acquire a background scan of the pure solvent cell.[6]

  • Initial Measurement: Record the spectrum of the 0.1 M solution. Observe the broad peak at ~3300–3400 cm⁻¹.[1]

  • Serial Dilution: Dilute the sample to 0.01 M, then 0.001 M.

  • Analysis:

    • Inter-molecular: The broad peak at 3300 cm⁻¹ will disappear , replaced by a sharp peak at ~3600 cm⁻¹ (Free OH).

    • Intra-molecular: The peak position and shape will remain unchanged regardless of dilution, as the H-bond is internal to the molecule.[1]

Protocol B: The "Dry KBr" Method (Avoiding False Positives)

Potassium Bromide (KBr) is hygroscopic. Wet KBr creates a "ghost" -OH signal that can confuse impurity profiling.

  • Grinding: Grind 1–2 mg of sample with ~100 mg of KBr (IR Grade) in an agate mortar.

  • Drying: Place the KBr powder in an oven at 110°C for 2 hours prior to use, or store in a desiccator.

  • Pressing: Press the pellet under vacuum (to remove trapped air/moisture) at 8–10 tons of pressure for 1–2 minutes.

  • Validation: Run a "blank" pellet (KBr only). If a broad peak appears at 3400 cm⁻¹, the KBr is wet. Discard and re-dry.

References

  • Specac Ltd. Interpreting Infrared Spectra: A Guide to Functional Group Identification. Specac Application Notes.[2][6] [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Organic Chemistry Tutorials. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.[Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.[Link]

Sources

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